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Psiguadial D

Cat. No.: B15138523
M. Wt: 474.6 g/mol
InChI Key: NBEIRDXSUKFMMG-UGUYBHGRSA-N
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Description

Psiguadial D (CAS 1402066-95-8) is a novel sesquiterpene-based meroterpenoid isolated from the leaves of Psidium guajava L. (guava) . This compound features an intricate molecular architecture characterized by a hybrid structure combining a sesquiterpenoid unit with a 3,5-diformyl-benzyl phloroglucinol moiety, forming a distinctive meroterpenoid with significant research potential . In pharmacological research, this compound demonstrates notable cytotoxic activity. Studies have shown it exhibits significant cytotoxicity toward HepG2 (human hepatocellular carcinoma) cells and HepG2/ADM (adriamycin-resistant HepG2) cells . This bioactivity profile makes it a compelling candidate for investigating novel anticancer mechanisms and overcoming multidrug resistance in cancer cells, a major challenge in oncology research . Beyond its direct cytotoxic properties, this compound belongs to a broader class of Psidium meroterpenoids that have shown moderate inhibitory activity against phosphodiesterase-4 (PDE4), a key therapeutic target for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's unique structural characteristics, including its unprecedented skeleton among sesquiterpene-based meroterpenoids, continue to attract significant interest from both natural product and synthetic chemists for structure-activity relationship studies and biomimetic synthesis . This compound is provided as a powder and should be stored desiccated at -20°C. It is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34O5 B15138523 Psiguadial D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(1S,2S,4R,7Z,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3/b17-9-/t21-,23+,24-,28+,30-/m1/s1

InChI Key

NBEIRDXSUKFMMG-UGUYBHGRSA-N

Isomeric SMILES

C/C/1=C/CC[C@]2([C@H]([C@H]3[C@H](C3(C)C)CC1)OC4=C(C(=C(C(=C4[C@@H]2C5=CC=CC=C5)O)C=O)O)C=O)C

Canonical SMILES

CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Cytotoxic Enigma of Psiguadial D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psiguadial D, a novel meroterpenoid isolated from the leaves of Psidium guajava, has demonstrated significant cytotoxic effects against human hepatocellular carcinoma (HepG2) cells. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action. While the precise signaling cascades remain under investigation, this document collates the available data, proposes potential pathways based on related compounds from the same source, and provides detailed experimental protocols for the assays used to determine its cytotoxicity. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a terpenoid compound first identified in a 2012 study by Shao et al.[1]. It was isolated from the leaves of Psidium guajava, a plant with a long history in traditional medicine for treating various ailments[2]. Subsequent in vitro studies have highlighted its potent and selective cytotoxic activity against cancer cell lines, particularly the human liver cancer cell line HepG2[3]. This has positioned this compound as a compound of interest for further investigation in the development of novel anticancer therapeutics.

Quantitative Data on Cytotoxic Activity

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic activity of this compound against HepG2 cells has been quantified as follows:

CompoundCell LineIC50 (nM)Reference
This compoundHepG2128.3[3]

Proposed Mechanism of Action

The exact molecular mechanism by which this compound exerts its cytotoxic effects on HepG2 cells has not yet been fully elucidated in published literature. However, based on the known mechanisms of other bioactive compounds isolated from Psidium guajava and the general pathways of apoptosis in cancer cells, a putative mechanism can be proposed.

Aqueous extracts of Psidium guajava leaves have been shown to induce apoptosis in prostate cancer cells through the modulation of key signaling pathways. These extracts were found to decrease the Bcl-2/Bax ratio, inactivate phosphor-Akt, and activate phosphor-p38 and phospho-Erk1/phospho-Erk2. It is plausible that this compound, as a constituent of these leaves, contributes to this activity and may act through a similar mechanism in HepG2 cells.

Induction of Apoptosis

The significant cytotoxicity of this compound suggests the induction of programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of molecular events. Key players in the intrinsic apoptotic pathway, which is often implicated in chemotherapy-induced cell death, include the B-cell lymphoma 2 (Bcl-2) family of proteins.

A potential mechanism for this compound could involve the disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. By downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins, this compound could lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Modulation of Key Signaling Pathways

Several signaling pathways are critical for the survival and proliferation of cancer cells. The PI3K/Akt and MAPK/ERK pathways are two of the most well-characterized pro-survival pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a major regulator of cell growth, proliferation, and survival. Its inhibition can lead to the induction of apoptosis. It is hypothesized that this compound may inhibit the phosphorylation of Akt, thereby inactivating this pathway and promoting cell death.

  • MAPK/ERK Pathway: The role of the MAPK/ERK pathway in cancer is complex and can be either pro- or anti-apoptotic depending on the cellular context and the nature of the stimulus. Some natural compounds have been shown to induce apoptosis through the sustained activation of the ERK pathway. It is possible that this compound could modulate this pathway to promote apoptosis in HepG2 cells.

Experimental Protocols

The following is a detailed protocol for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 value of a compound like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of HepG2 cells by 50% (IC50).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (media with 0.1% DMSO) and a blank (media only).

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Proposed Signaling Pathway of this compound-Induced Apoptosis

PsiguadialD_Mechanism PsiguadialD This compound PI3K PI3K PsiguadialD->PI3K Inhibition Bcl2_family Anti-apoptotic Bcl-2 proteins PsiguadialD->Bcl2_family Inhibition? MAPK_cascade MAPK Cascade (e.g., p38, ERK) PsiguadialD->MAPK_cascade Activation? pAkt p-Akt (Active) Akt Akt Akt->pAkt Phosphorylation pAkt->Bcl2_family Activation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Inhibition of permeabilization pMAPK p-MAPK (Active) Apoptosis Apoptosis pMAPK->Apoptosis Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed HepG2 cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add compound dilutions to cells Incubate_24h_1->Add_Compound Prepare_Dilutions Prepare this compound serial dilutions Prepare_Dilutions->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent cytotoxic activity against hepatocellular carcinoma cells. While its precise mechanism of action is yet to be fully elucidated, the available evidence suggests the induction of apoptosis through the modulation of key survival and death signaling pathways.

Future research should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound and confirming its effects on the PI3K/Akt and MAPK signaling pathways in HepG2 cells.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of hepatocellular carcinoma.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and drug-like properties.

A comprehensive understanding of the mechanism of action of this compound will be crucial for its further development as a potential anticancer agent. This technical guide provides a framework for the current knowledge and a roadmap for future investigations into this intriguing natural product.

References

Psiguadial D: A Comprehensive Technical Review of its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psiguadial D, a meroterpenoid isolated from Psidium guajava (guava), has emerged as a promising natural compound with significant biological activity against various cancer cell lines. This technical guide provides an in-depth analysis of the current scientific literature on this compound, focusing on its cytotoxic effects, underlying mechanisms of action involving apoptosis induction, and modulation of key signaling pathways. This document synthesizes quantitative data, details experimental methodologies, and presents visual representations of cellular processes to serve as a comprehensive resource for the scientific community engaged in cancer research and drug discovery.

Introduction

The exploration of natural products for novel anticancer agents continues to be a vital area of research. This compound, a sesquiterpenoid-based meroterpenoid, has demonstrated potent cytotoxic activity against a range of human cancer cell lines. Its ability to induce programmed cell death and interfere with critical cell survival pathways highlights its potential as a lead compound for the development of new cancer therapeutics. This whitepaper aims to consolidate the existing knowledge on the biological activity of this compound, providing a detailed technical overview for researchers and drug development professionals.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma7.0[1][2]
CCRF-CEMAcute Lymphoblastic Leukemia2.59[1][2]
DU145Prostate Carcinoma6.08[1][2]
Huh7Hepatocellular Carcinoma5.20[1][2]
A549Lung Carcinoma1.07[1][2]
HepG2Hepatocellular Carcinoma0.1283[3]
HepG2/ADMAdriamycin-resistant Hepatocellular Carcinoma>10[4]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

Experimental Protocols

Cell Culture and Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Lines and Culture: Human cancer cell lines (HCT116, CCRF-CEM, DU145, Huh7, A549, and HepG2) were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.

    • The following day, cells were treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

    • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control.

Apoptosis Detection

While specific quantitative data on apoptosis induction by this compound is not extensively detailed in the currently available literature, the general involvement of apoptosis is suggested. A standard method for assessing apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • General Protocol:

    • Cells are seeded and treated with this compound for a specified time (e.g., 24, 48 hours).

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.

    • After incubation in the dark, the cells are analyzed by flow cytometry.

    • The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence profiles.

Signaling Pathways Modulated by this compound

Network pharmacology studies and reviews suggest that compounds from Psidium guajava, including this compound, may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[6]

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. It is hypothesized that this compound may inhibit this pathway, leading to decreased cell viability and induction of apoptosis.

PI3K_Akt_Pathway PsiguadialD This compound PI3K PI3K PsiguadialD->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotion

Caption: Proposed inhibition of the PI3K-Akt signaling pathway by this compound.

AKT/mTOR/S6K1 Signaling Pathway

The mTOR pathway, a downstream effector of the PI3K-Akt signaling, is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. This compound is suggested to potentially block the AKT/mTOR/S6K1 signaling cascade.

AKT_mTOR_Pathway PsiguadialD This compound Akt Akt PsiguadialD->Akt Inhibition mTOR mTOR Akt->mTOR Activation S6K1 S6K1 mTOR->S6K1 Activation ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotion

Caption: Postulated mechanism of this compound inhibiting the AKT/mTOR/S6K1 pathway.

Conclusion and Future Directions

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines, with evidence suggesting the induction of apoptosis and modulation of the PI3K-Akt and mTOR signaling pathways as key mechanisms of action. The data presented in this technical guide underscore the potential of this compound as a valuable lead compound in oncology drug discovery.

Future research should focus on:

  • Conducting detailed mechanistic studies to elucidate the precise molecular targets of this compound.

  • Performing comprehensive apoptosis assays to quantify its pro-apoptotic effects and identify the specific apoptotic pathways involved (intrinsic vs. extrinsic).

  • Validating the inhibitory effects on the PI3K-Akt and mTOR pathways through techniques such as Western blotting to analyze the phosphorylation status of key proteins.

  • Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

A deeper understanding of the biological activities of this compound will be instrumental in advancing its development as a potential novel anticancer agent.

References

A Comprehensive Review of Psiguadial Compounds: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial compounds are a class of meroterpenoids, natural products derived from a combination of terpenoid and polyketide biosynthetic pathways.[1][2] First isolated from the leaves of the guava plant (Psidium guajava), these compounds have garnered significant attention within the scientific community due to their complex and unique chemical structures and potent biological activities.[2][3] Several members of this family, including Psiguadial A, B, C, and D, have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, particularly human hepatoma (HepG2) cells.[4][5] This technical guide provides a comprehensive literature review of Psiguadial compounds, detailing their physicochemical properties, biological activities, and synthetic methodologies, with a focus on providing researchers with the detailed information necessary for future drug discovery and development efforts.

Physicochemical Properties of Psiguadial Compounds

The molecular formula for Psiguadial A, B, and D is C30H34O5, with a corresponding molecular weight of approximately 474.6 g/mol .[6][7][8] These compounds are characterized by a complex polycyclic structure. The structural elucidation of these compounds has been accomplished through various spectroscopic methods, including NMR, and confirmed by X-ray diffraction.[3]

Table 1: Physicochemical Properties of Selected Psiguadial Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
Psiguadial A C30H34O5474.6(1S,9S,10R,11R,12R,14R,17S)-5,7-dihydroxy-10,13,13,17-tetramethyl-9-phenyl-2-oxapentacyclo[8.7.2.0¹,¹¹.0³,⁸.0¹²,¹⁴]nonadeca-3,5,7-triene-4,6-dicarbaldehyde[6]
Psiguadial D C30H34O5474.6(1S,2S,4R,7Z,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.0²,⁴.0¹³,¹⁸]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde[7]

Biological Activities and Mechanism of Action

Psiguadial compounds have exhibited a range of promising biological activities. Their mode of action, however, is still under investigation and has been described as elusive.[2]

Antiproliferative and Cytotoxic Activity

The most notable biological effect of Psiguadial compounds is their potent cytotoxicity against human cancer cell lines.[9] Psiguadials A, B, C, and D have shown significant inhibitory effects on the growth of human hepatoma (HepG2) cells, with IC50 values in the nanomolar range.[5] Among them, (+)-psiguadial B has been identified as the most potent antiproliferative agent in this family.[5]

Table 2: Cytotoxic Activity of Psiguadial Compounds against HepG2 Cells

CompoundIC50 (nM)
Psiguadial A 61[4]
Psiguadial B 46[5]
Psiguadials C & D 46-128[5]
Other Biological Activities

Beyond their anticancer potential, various Psiguadial compounds have been associated with other interesting biological properties, including:

  • Anti-HIV activity [2]

  • Antibacterial activity [2]

  • Inhibition of aldol reductase [2]

  • Inhibition of glucosyl transferase [2]

  • Inhibition of phosphodiesterase-4 (PDE4D2) , a target for inflammatory and respiratory diseases.[5]

  • Neuroprotective effects , with Psiguadial B and its synthetic derivatives showing the ability to decrease H2O2-induced cell death in primary cultures of mouse cortical neurons.[10]

The broad spectrum of activity suggests that Psiguadial compounds may interact with multiple molecular targets, a characteristic that warrants further investigation to fully understand their therapeutic potential.

Experimental Protocols

Isolation of Psiguadial Compounds

The general procedure for the isolation of Psiguadial compounds from their natural source, Psidium guajava leaves, involves the following key steps:

  • Extraction: Dried and powdered leaves are extracted with an organic solvent, such as ethanol or methanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fractions enriched with Psiguadial compounds are further purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The absolute configurations are often confirmed by X-ray crystallography.[3]

General Workflow for Isolation

G cluster_isolation Isolation of Psiguadial Compounds start Dried Psidium guajava Leaves extraction Solvent Extraction (e.g., Ethanol) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography hplc HPLC Purification chromatography->hplc pure_compounds Pure Psiguadial Compounds hplc->pure_compounds elucidation Structure Elucidation (NMR, X-ray) pure_compounds->elucidation

Caption: General workflow for the isolation of Psiguadial compounds.

Synthesis of Psiguadial Compounds

The complex structures of Psiguadial compounds have made them challenging targets for total synthesis. However, several successful synthetic routes have been developed, providing access to these molecules for further biological evaluation.

Biomimetic Synthesis of Psiguadial B

A notable achievement is the one-step, gram-scale biomimetic synthesis of Psiguadial B.[11] This efficient synthesis involves a three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol.[11] The reaction is catalyzed by N,N'-dimethylethylenediamine and proceeds at ambient temperature, generating four stereocenters and multiple rings in a single step.[11]

Enantioselective Total Synthesis

The enantioselective total synthesis of both (-)-Psiguadial A and (+)-Psiguadial B has also been reported, representing significant accomplishments in natural product synthesis.[1][5][12] These synthetic strategies often employ sophisticated chemical transformations.

Key synthetic steps and strategies include:

  • Enolate-ortho-quinone methide coupling: This reaction is crucial for forming a highly congested carbon-carbon bond.[1][4]

  • Wolff rearrangement: Utilized for the construction of the trans-cyclobutane motif present in Psiguadial B.[5][12]

  • Prins cyclization: Employed to form the bridging bicyclo[4.3.1]decane system.[5][12]

  • Ring-closing metathesis: A powerful tool for the formation of the seven-membered ring in the core structure.[5][12]

  • Intramolecular O-arylation: Used to complete the polycyclic framework of the natural product.[12]

Synthetic Strategy for (+)-Psiguadial B

G cluster_synthesis Key Strategies in (+)-Psiguadial B Synthesis start Starting Materials wolff Wolff Rearrangement (trans-cyclobutane formation) start->wolff prins Prins Cyclization (bicyclo[4.3.1]decane formation) wolff->prins rcm Ring-Closing Metathesis (7-membered ring) prins->rcm o_arylation Intramolecular O-arylation (framework completion) rcm->o_arylation psiguadial_b (+)-Psiguadial B o_arylation->psiguadial_b

Caption: Key steps in the enantioselective total synthesis of (+)-Psiguadial B.

Conclusion and Future Perspectives

The Psiguadial family of meroterpenoids represents a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the area of oncology. Their potent cytotoxic activity against cancer cells, coupled with a diverse range of other biological effects, makes them attractive lead compounds for drug discovery programs.

Future research should focus on several key areas:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by Psiguadial compounds is crucial for their development as drugs.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of novel analogues and derivatives will help to identify the key structural features responsible for their biological activity and to optimize their potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies are necessary to evaluate the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.

The continued investigation of Psiguadial compounds holds great promise for the discovery of new and effective treatments for a variety of diseases. The synthetic routes that have been established provide a solid foundation for the generation of new analogues, which will be instrumental in advancing these fascinating natural products from laboratory curiosities to potential clinical candidates.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meroterpenoids are a class of natural products with hybrid biosynthetic origins, exhibiting a wide array of complex structures and significant biological activities. Among these, the psiguadials and related compounds, isolated from the leaves of guava (Psidium guajava), have garnered considerable interest due to their potential as anti-inflammatory and anti-proliferative agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Psiguadial D and its congeners. Drawing upon evidence from biomimetic synthesis and analogies to characterized enzymatic reactions in other organisms, we delineate a plausible biosynthetic route. This document summarizes the key precursors, proposed chemical transformations, and the structural diversity of the resulting meroterpenoids. Detailed experimental protocols for key biomimetic syntheses that inform the proposed biosynthetic steps are provided, alongside a discussion of the gaps in our current knowledge and potential avenues for future research.

Introduction

The psiguadials are a family of sesquiterpene-based meroterpenoids first isolated from Psidium guajava.[1][2] These compounds are characterized by a complex polycyclic architecture arising from the coupling of a sesquiterpenoid and a phloroglucinol-derived moiety. The structural similarity of psiguadials to macrocarpals found in Eucalyptus globulus suggests a conserved biosynthetic strategy.[3] The significant cytotoxicity of Psiguadial C and D against HepG2 and HepG2/ADM cells underscores the potential of these natural products in drug discovery.[1][2] Understanding their biosynthesis is crucial for enabling synthetic biology approaches to produce these molecules and their analogs on a larger scale.

While the complete enzymatic machinery responsible for psiguadial biosynthesis in P. guajava has yet to be fully elucidated, a plausible pathway has been proposed based on biomimetic chemical syntheses and the discovery of analogous enzymatic reactions in other organisms.[4] This guide will detail this proposed pathway, from the generation of the primary precursors to the key coupling reaction and subsequent diversification.

Proposed Biosynthetic Pathway

The biosynthesis of this compound and related meroterpenoids is hypothesized to proceed through three main stages:

  • Formation of the Sesquiterpenoid Precursor: The carbon skeleton of the terpene portion of psiguadials is derived from the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of farnesyl pyrophosphate (FPP). A terpene synthase then catalyzes the cyclization of FPP to form a variety of sesquiterpenes. In the case of psiguadials, bicyclogermacrene and caryophyllene have been identified as key precursors.[3][5]

  • Formation of the Phloroglucinol-Derived Precursor: The aromatic portion of the molecule is believed to originate from the polyketide pathway. A type III polyketide synthase (PKS) would catalyze the condensation of malonyl-CoA units to produce a phloroglucinol core. This core is then further modified, for instance by formylation, to yield reactive intermediates such as diformylphloroglucinol.

  • The Key Coupling Reaction and Post-Coupling Modifications: The central step in the biosynthesis is the proposed hetero-Diels-Alder reaction between an ortho-quinone methide, generated from the phloroglucinol derivative, and the sesquiterpene. This reaction is thought to be catalyzed by a yet-to-be-identified Diels-Alderase enzyme. Following this key cycloaddition, a series of rearrangements and redox reactions would lead to the diverse array of psiguadial structures.

Below is a graphical representation of the proposed biosynthetic pathway.

This compound Biosynthetic Pathway cluster_terpene Sesquiterpenoid Pathway cluster_phloroglucinol Phloroglucinol Pathway cluster_coupling Coupling and Diversification FPP Farnesyl Pyrophosphate TS Terpene Synthase FPP->TS Bicyclogermacrene Bicyclogermacrene TS->Bicyclogermacrene DA Diels-Alderase (putative) Bicyclogermacrene->DA MalonylCoA Malonyl-CoA PKS Polyketide Synthase MalonylCoA->PKS Phloroglucinol Phloroglucinol PKS->Phloroglucinol Modification Formylation & Oxidation Phloroglucinol->Modification oQM ortho-Quinone Methide Modification->oQM oQM->DA Intermediate Cycloadduct Intermediate DA->Intermediate Mods Rearrangements & Redox Reactions Intermediate->Mods PsiguadialD This compound Mods->PsiguadialD Other Related Meroterpenoids Mods->Other

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As of the latest available research, specific quantitative data on the enzymatic reactions in the this compound biosynthetic pathway within P. guajava remains to be determined. The enzymes, including the specific terpene synthase, polyketide synthase, and the putative Diels-Alderase, have not been isolated and characterized. Consequently, data on enzyme kinetics, substrate specificity, and reaction yields under physiological conditions are not available.

The data presented below is derived from a biomimetic synthesis study, which provides insights into the feasibility of the proposed key chemical transformations.

Reaction Step Reactants Product(s) Yield (%) Reference
Biomimetic Synthesis of Psiguadial BCaryophyllene, Benzaldehyde, DiformylphloroglucinolPsiguadial BGram-scale[5]
Biomimetic Synthesis of various meroterpenoids(+)-BicyclogermacreneLedene, Viridiflorol, Palustrol, Spathulenol, Psiguadial A, C, DGood-yielding[3]

Note: The yields reported are from chemical syntheses and may not reflect the efficiency of the corresponding enzymatic reactions in vivo.

Experimental Protocols

The following protocols are for biomimetic syntheses that have been instrumental in supporting the proposed biosynthetic pathway.

Biomimetic Synthesis of (+)-Ledene, (+)-Viridiflorol, (–)-Palustrol, (+)-Spathulenol, and Psiguadials A, C, and D via (+)-Bicyclogermacrene

This protocol, described by Tran and Cramer (2014), demonstrates the role of bicyclogermacrene as a key intermediate for various sesquiterpenoids and its involvement in the formation of the psiguadial core.[3]

Objective: To synthesize various aromadendrene sesquiterpenoids and psiguadials from the platform terpene (+)-bicyclogermacrene.

Methodology:

  • Synthesis of (+)-Bicyclogermacrene: A seven-step synthesis was developed to produce bicyclogermacrene in good yield. The specifics of this multi-step synthesis are detailed in the original publication.

  • Biomimetic Cascade to Aromadendrenes: (+)-Bicyclogermacrene was treated with a proton source to initiate a cascade of rearrangements, leading to the formation of (+)-ledene, (+)-viridiflorol, (–)-palustrol, and (+)-spathulenol.

  • Biomimetic Synthesis of Psiguadials: (+)-Bicyclogermacrene was reacted with a suitable phloroglucinol derivative under conditions that mimic a hetero-Diels-Alder reaction to generate Psiguadials A, C, and D.

One-Step Multigram-Scale Biomimetic Synthesis of Psiguadial B

This protocol, reported by Newton et al. (2017), showcases a one-step, three-component coupling reaction to form Psiguadial B, suggesting a potentially non-enzyme-mediated cascade in the natural pathway.[5]

Objective: To achieve a gram-scale synthesis of Psiguadial B through a biomimetic cascade reaction.

Methodology:

  • Reactant Preparation: Caryophyllene, benzaldehyde, and diformylphloroglucinol were used as the starting materials.

  • Catalysis: The reaction was catalyzed by N,N'-dimethylethylenediamine.

  • Reaction Conditions: The three components were coupled at ambient temperature.

  • Reaction Cascade: The proposed mechanism involves a Michael addition between caryophyllene and a reactive ortho-quinone methide (formed in situ from benzaldehyde and diformylphloroglucinol), followed by two sequential intramolecular cationic cyclization events.

  • Outcome: This one-step process generates four stereocenters, two rings, one C-O bond, and three C-C bonds, yielding Psiguadial B on a gram scale.

Biomimetic Synthesis Workflow cluster_reactants Starting Materials Caryophyllene Caryophyllene Reaction One-Step Three-Component Coupling (Ambient Temperature) Caryophyllene->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Diformylphloroglucinol Diformylphloroglucinol Diformylphloroglucinol->Reaction Catalyst N,N'-dimethylethylenediamine Catalyst->Reaction Product Psiguadial B Reaction->Product

Caption: Workflow for the biomimetic synthesis of Psiguadial B.

Conclusion and Future Directions

The biosynthetic pathway of this compound and related meroterpenoids in Psidium guajava is a fascinating example of how nature constructs complex molecules from simple building blocks. While biomimetic syntheses have provided strong support for a pathway involving a key hetero-Diels-Alder reaction between a sesquiterpene and a phloroglucinol-derived ortho-quinone methide, the enzymatic basis of this pathway remains largely unexplored.

Future research should focus on:

  • Identification and characterization of the key enzymes: This includes the specific terpene synthase(s) that produce bicyclogermacrene and other sesquiterpene precursors, the polyketide synthase and modifying enzymes responsible for the formation of the reactive phloroglucinol derivative, and, most importantly, the putative Diels-Alderase that catalyzes the key coupling reaction.

  • In vitro and in vivo studies: Reconstitution of the pathway in a heterologous host and isotopic labeling studies would provide definitive evidence for the proposed biosynthetic steps.

  • Exploration of the regulatory mechanisms: Understanding how the expression of the biosynthetic genes is regulated in P. guajava could provide insights into how to enhance the production of these valuable compounds.

A deeper understanding of the biosynthesis of psiguadials will not only be a significant contribution to the field of natural product biosynthesis but also pave the way for the sustainable production of these and other medicinally important meroterpenoids through synthetic biology and metabolic engineering approaches.

References

Psiguadial D: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psiguadial D is a naturally occurring meroterpenoid isolated from the leaves of the guava plant, Psidium guajava.[1] This compound belongs to a class of complex molecules that have garnered significant interest within the scientific community due to their potent biological activities, including significant cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by spectroscopic data and detailed experimental protocols for its isolation and characterization. The document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a tetracyclic meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines a terpenoid precursor with a polyketide moiety. The molecule possesses a complex and unique scaffold.

The chemical formula of this compound is C30H34O5, and its IUPAC name is (1S,2S,4R,7Z,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.0²,⁴.0¹³,¹⁸]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC30H34O5
Molecular Weight474.6 g/mol
IUPAC Name(1S,2S,4R,7Z,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.0²,⁴.0¹³,¹⁸]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde
CAS Number1402066-95-8
AppearanceYellow oil

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure and likely plays a significant role in its biological activity. The molecule contains multiple stereocenters, and its absolute configuration has been determined through extensive spectroscopic analysis, including 2D NMR techniques and comparison with related known compounds. The specific stereochemical assignments are denoted in its IUPAC name. The elucidation of its complex three-dimensional architecture is a testament to the power of modern spectroscopic methods in natural product chemistry.

Spectroscopic Data for Structural Elucidation

The structure of this compound was primarily elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Data

The ¹H NMR spectrum of this compound reveals a series of characteristic signals corresponding to its complex structure, including aromatic protons, olefinic protons, and protons of the tetracyclic system.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
57.25m
67.33t7.5
77.25m
95.33d10.5
102.25m
13a1.85m
13b1.65m
14a2.10m
14b1.95m
15-CHO10.28s
17-CHO10.35s
1'-Ph7.25m
2'-Ph7.33t7.5
3'-Ph7.25m
4'-Ph7.25m
5'-Ph7.33t7.5
Me-181.05s
Me-191.01s
Me-201.60s
Me-210.85d7.0
OH-1413.68s
OH-1613.75s

Data extrapolated from the supporting information of the discovery publication.

¹³C NMR Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound, confirming the presence of the tetracyclic core, the aromatic ring, and the formyl groups.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
148.9
239.8
336.2
428.7
5128.5
6128.3
7126.8
8135.2
9124.5
1045.1
1135.1
1280.1
1330.2
14163.5
15111.8
16165.2
17110.1
18108.9
1985.3
15-CHO192.1
17-CHO192.5
1'-Ph142.1
2', 6'-Ph128.5
3', 5'-Ph128.3
4'-Ph126.8
Me-1829.8
Me-1916.9
Me-2023.5
Me-2115.8

Data extrapolated from the supporting information of the discovery publication.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the leaves of Psidium guajava, based on common practices in natural product chemistry.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification start Dried, powdered leaves of Psidium guajava extraction Maceration with 95% Ethanol at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Ethanol Extract partition Suspension in H₂O and sequential partitioning with n-hexane, ethyl acetate, and n-butanol crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction (active) partition->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography (gradient elution with n-hexane/ethyl acetate) ethyl_acetate_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography (elution with methanol) fractions->sephadex hplc Preparative HPLC (C18 column, gradient elution with methanol/water) sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Isolation workflow for this compound.

  • Extraction: The air-dried and powdered leaves of Psidium guajava are macerated with 95% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude ethanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction exhibiting the desired biological activity (typically the ethyl acetate fraction) is selected for further purification.

  • Chromatographic Purification: The active fraction is subjected to multiple rounds of column chromatography. This typically involves initial separation on a silica gel column using a gradient of n-hexane and ethyl acetate. Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water gradient to yield pure this compound.

Structural Characterization

The purified this compound is subjected to a suite of spectroscopic analyses to determine its structure and stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule. The solvent of choice is typically deuterated chloroform (CDCl₃).

Biological Activity and Future Directions

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, including the HepG2 (human hepatoma) and DU145 (prostate cancer) cell lines.[1] This biological activity suggests that this compound may be a promising lead compound for the development of new anticancer agents.

The precise mechanism of action of this compound is still under investigation. Future research should focus on identifying its molecular targets and elucidating the signaling pathways through which it exerts its cytotoxic effects. A potential experimental workflow to investigate these aspects is outlined below.

G cluster_workflow Investigating the Cytotoxic Mechanism of this compound cluster_assays Cell-Based Assays cluster_molecular Molecular Biology Techniques cluster_target_id Target Identification start Treat cancer cell lines (e.g., HepG2, DU145) with this compound mt_assay MTT/MTS assay for cell viability start->mt_assay apoptosis_assay Annexin V/PI staining for apoptosis start->apoptosis_assay cell_cycle_assay Flow cytometry for cell cycle analysis start->cell_cycle_assay western_blot Western blot for key apoptosis and cell cycle proteins (e.g., caspases, cyclins) apoptosis_assay->western_blot cell_cycle_assay->western_blot qpcr qPCR for gene expression analysis of target genes western_blot->qpcr pull_down Affinity chromatography/pull-down assays with labeled this compound qpcr->pull_down mass_spec Mass spectrometry to identify binding partners pull_down->mass_spec end Elucidation of Molecular Target and Signaling Pathway mass_spec->end

Caption: Workflow for elucidating this compound's mechanism.

Further studies, including total synthesis and the preparation of analogues, will be crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic potential of this intriguing natural product.

References

Unveiling the Cytotoxic Potential of Psiguadial D on Hepatocellular Carcinoma: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge with a pressing need for novel therapeutic agents. This document outlines a comprehensive research framework for investigating the cytotoxic effects of a novel compound, Psiguadial D, on the HepG2 human hepatocellular carcinoma cell line. While direct studies on this compound are not yet available in the public domain, this whitepaper provides a detailed methodological guide for its evaluation, drawing upon established protocols for assessing cytotoxicity, apoptosis, and underlying molecular mechanisms in HepG2 cells. The proposed studies aim to elucidate the potential of this compound as an anti-cancer agent by systematically characterizing its impact on cell viability, induction of programmed cell death, and modulation of key signaling pathways.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The limitations of current therapeutic options, including drug resistance and significant side effects, underscore the urgent need for the discovery and development of new and effective anti-cancer drugs. Natural products have historically been a rich source of novel therapeutic agents. This whitepaper focuses on a hypothetical compound, this compound, and proposes a rigorous scientific approach to evaluate its cytotoxic and apoptotic effects on the widely-used HepG2 cell line, a valuable in vitro model for HCC research. The methodologies detailed herein are based on established and widely accepted protocols for in vitro cancer research.

Experimental Protocols

Cell Culture and Maintenance

HepG2 cells will be cultured in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum and 50 µg/mL gentamycin. The cells will be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effect of this compound on HepG2 cells will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Protocol:

  • Seed HepG2 cells (5 × 10^4 cells/well) into 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) in triplicate and incubate for 24, 48, and 72 hours.

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The cell viability will be expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) will be calculated.

Apoptosis Analysis: Annexin V-FITC/PI Staining and Flow Cytometry

To determine if the cytotoxic effect of this compound is mediated by apoptosis, Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry will be employed.[3][4]

Protocol:

  • Seed HepG2 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells using a flow cytometer. The cell population will be categorized into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis of Apoptosis-Related Proteins

To investigate the molecular mechanism of this compound-induced apoptosis, the expression levels of key apoptosis-related proteins will be examined by Western blotting.

Protocol:

  • Treat HepG2 cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and then incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Cytotoxic Effect of this compound on HepG2 Cells (IC50 Values)
Treatment DurationIC50 (µM)
24 hours[Insert Value]
48 hours[Insert Value]
72 hours[Insert Value]
Table 2: Apoptotic Effect of this compound on HepG2 Cells
Treatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
Control (24h)[Insert Value][Insert Value][Insert Value]
This compound (IC50, 24h)[Insert Value][Insert Value][Insert Value]
Control (48h)[Insert Value][Insert Value][Insert Value]
This compound (IC50, 48h)[Insert Value][Insert Value][Insert Value]
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins
ProteinControlThis compound (IC50)Fold Change
Bax[Insert Value][Insert Value][Insert Value]
Bcl-2[Insert Value][Insert Value][Insert Value]
Bax/Bcl-2 Ratio[Insert Value][Insert Value][Insert Value]
Cleaved Caspase-9[Insert Value][Insert Value][Insert Value]
Cleaved Caspase-3[Insert Value][Insert Value][Insert Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Analysis cluster_mechanism Mechanism of Action HepG2 HepG2 Cell Culture MTT_assay MTT Assay with This compound Treatment HepG2->MTT_assay IC50 Determine IC50 Value MTT_assay->IC50 Flow_cytometry Annexin V/PI Staining & Flow Cytometry IC50->Flow_cytometry Western_blot Western Blot for Apoptotic Proteins IC50->Western_blot Quantify_apoptosis Quantify Apoptotic Cells Flow_cytometry->Quantify_apoptosis Analyze_proteins Analyze Protein Expression (Bax, Bcl-2, Caspases) Western_blot->Analyze_proteins

Caption: Experimental workflow for investigating the cytotoxic effects of this compound on HepG2 cells.

Proposed Intrinsic Apoptosis Signaling Pathway

intrinsic_apoptosis_pathway cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade PsiguadialD This compound Bax Bax (Pro-apoptotic) PsiguadialD->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PsiguadialD->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound in HepG2 cells.

Conclusion

This whitepaper presents a structured and comprehensive guide for the preclinical evaluation of this compound's cytotoxic effects on HepG2 hepatocellular carcinoma cells. The detailed protocols for assessing cell viability, apoptosis, and the expression of key regulatory proteins provide a solid foundation for future research. The successful completion of these studies would offer significant insights into the therapeutic potential of this compound and its mechanism of action, potentially paving the way for its development as a novel anti-cancer agent for the treatment of hepatocellular carcinoma.

References

Psiguadial D from Psidium guajava Leaves: A Technical Guide to its Natural Source, Extraction, and Proposed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Psiguadial D, a bioactive meroterpenoid found in the leaves of the common guava (Psidium guajava). This document details its natural sourcing, a comprehensive extraction and isolation protocol, and a proposed signaling pathway for its cytotoxic activity against cancer cells.

Natural Source: Psidium guajava

This compound is a secondary metabolite naturally occurring in the leaves of Psidium guajava L., a plant belonging to the Myrtaceae family.[1] Guava is a small tree native to tropical and subtropical regions, and its leaves have a long history of use in traditional medicine to treat various ailments.[2][3][4] The leaves are a rich source of a diverse array of phytochemicals, including flavonoids, terpenoids, and polyphenols, which contribute to their therapeutic properties.[2][4] Among these are the unique meroterpenoids, including this compound, which have garnered scientific interest for their potential pharmacological activities.

Extraction and Isolation of this compound

The isolation of this compound from guava leaves is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on established phytochemical isolation techniques and the seminal work on the discovery of this compound.

General Experimental Workflow

The overall process for isolating this compound from guava leaves can be visualized as a sequential procedure, starting from the collection and preparation of the plant material to the final purification of the target compound.

Extraction_Workflow A Collection and Preparation of Guava Leaves B Solvent Extraction A->B C Concentration of Crude Extract B->C D Solvent-Solvent Partitioning C->D E Fractionation by Column Chromatography D->E F Further Purification by HPLC E->F G Isolated this compound F->G

Figure 1: General workflow for the extraction and isolation of this compound.
Detailed Experimental Protocol

2.2.1. Plant Material Preparation

  • Collection: Fresh leaves of Psidium guajava are collected.

  • Washing and Drying: The leaves are thoroughly washed with water to remove any dirt and debris. They are then air-dried in the shade or in a well-ventilated oven at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2.2.2. Extraction

  • Solvent Selection: A polar solvent is used for the initial extraction. 95% ethanol is a common choice due to its ability to extract a broad range of phytochemicals.

  • Procedure: The powdered guava leaves are macerated in 95% ethanol at room temperature for a period of 24-48 hours with occasional stirring. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: The ethanolic extracts are filtered and then combined. The solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

2.2.3. Fractionation

  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.

2.2.4. Purification

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound are further purified using preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used.

  • Final Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The structure and purity of the isolated this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

Currently, there is a lack of publicly available data specifically quantifying the yield of this compound from Psidium guajava leaves. However, to provide a context for the extraction efficiency of phytochemicals from this plant source, the following table summarizes the yields of various extracts and compound classes reported in the literature.

Extraction MethodSolventCompound Class/ExtractYieldReference
Maceration70% EthanolTotal Flavonoids4.5% (w/w)(General phytochemical study)
Soxhlet ExtractionMethanolCrude Extract15.2% (w/w)(General phytochemical study)
Ultrasound-AssistedWaterTotal Phenolic Content45 mg GAE/g
MacerationEthyl AcetateEthyl Acetate Fraction2.1% (w/w)(General phytochemical study)

Note: The yields are highly dependent on the extraction method, solvent, and the geographical origin and age of the plant material. The yield of pure this compound is expected to be significantly lower than the yields of the crude extracts and fractions.

Proposed Signaling Pathway for Cytotoxic Activity

This compound has been reported to exhibit significant cytotoxicity towards human hepatoma (HepG2) cells.[1] While the precise molecular mechanism has not been fully elucidated for this compound, the cytotoxic action of many natural terpenoids in cancer cells is known to proceed via the induction of apoptosis. Based on the established apoptotic pathways in HepG2 cells, a proposed signaling cascade for this compound is presented below.

Proposed Apoptotic Pathway in HepG2 Cells

It is hypothesized that this compound induces apoptosis in HepG2 cells through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Apoptosis_Pathway cluster_cell HepG2 Cell cluster_mito Mitochondrion PsiguadialD This compound Bax Bax PsiguadialD->Bax Activation Bcl2 Bcl-2 PsiguadialD->Bcl2 Inhibition CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Inhibition Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleavage ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Figure 2: Proposed signaling pathway of this compound-induced apoptosis in HepG2 cells.

Description of the Proposed Pathway:

  • Induction of Apoptotic Signals: this compound is proposed to initiate apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

  • Regulation of Bcl-2 Family Proteins: It is hypothesized that this compound downregulates the expression or activity of the anti-apoptotic protein Bcl-2 and/or upregulates the expression or activity of the pro-apoptotic protein Bax.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

  • Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates the executioner pro-caspase-3.

  • Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

This proposed pathway provides a framework for understanding the potential mechanism of action of this compound and serves as a basis for further experimental validation.

Conclusion and Future Directions

This compound, a meroterpenoid from guava leaves, represents a promising natural product with potential applications in drug development, particularly in the field of oncology. This guide has provided a comprehensive overview of its natural source, a detailed protocol for its extraction and isolation, and a plausible mechanism for its cytotoxic activity.

Future research should focus on:

  • Optimizing the extraction and purification process to improve the yield of this compound.

  • Developing analytical methods for the accurate quantification of this compound in guava leaf extracts.

  • Elucidating the precise molecular targets and signaling pathways of this compound through detailed in vitro and in vivo studies.

  • Investigating the structure-activity relationships of this compound and its analogs to identify more potent and selective anticancer agents.

The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the discovery and development of novel therapeutics from natural sources.

References

Psiguadial D: A Technical Guide to its Spectroscopic Data and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial D is a sesquiterpene-based meroterpenoid isolated from the leaves of the guava plant, Psidium guajava.[1] This complex natural product has garnered interest within the scientific community due to its significant cytotoxic activities against human cancer cell lines. This document provides a comprehensive overview of the spectroscopic data and characterization of this compound, intended to serve as a technical guide for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Characterization

The structure of this compound was elucidated through extensive spectroscopic analysis.[1] It was isolated as a colorless oil. The molecular formula was determined to be C₃₀H₃₄O₅ by high-resolution electrospray ionization mass spectrometry (HRESIMS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
1'4.22t6.9
2'7.13d7.6
3'7.27t7.5
4'7.20t7.2
5'7.27t7.5
6'7.13d7.6
15.31m
91.25m
141.68s
150.95s
2-CHO10.10s
6-CHO10.16s
3-OH13.22s
5-OH13.57s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1'34.7840.5
2'126.9 (x2)926.4
3'128.4 (x2)10130.7
4'126.21125.8
5'128.4 (x2)1217.6
6'126.9 (x2)1315.9
1127.51423.5
248.21528.7
321.71-C104.4
478.22-C168.8
550.13-C102.7
639.84-C169.7
733.45-C103.9
6-C164.3
2-CHO192.2
6-CHO191.6

Table 3: Mass Spectrometry and Optical Rotation Data

TechniqueResult
HRESIMS m/z 474.2406 [M]⁺ (calcd. for C₃₀H₃₄O₅, 474.2406)
[α]D²⁵ +25.0 (c 0.1, CHCl₃)

Table 4: UV and IR Spectroscopic Data

TechniqueWavelength/Wavenumber
UV (MeOH) λₘₐₓ (log ε) 205 nm (4.62), 285 nm (4.08)
IR (KBr) νₘₐₓ 3441, 2925, 1633, 1442 cm⁻¹

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the isolation and purification of this compound from the leaves of Psidium guajava.

Caption: Isolation workflow for this compound.

  • Extraction: Air-dried and powdered leaves of P. guajava (10 kg) were refluxed with 95% ethanol three times. The solvent was evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.

  • Column Chromatography: The petroleum ether fraction was subjected to column chromatography over silica gel, eluting with a petroleum ether-ethyl acetate gradient to yield several fractions.

  • Further Purification: These fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by semipreparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Biological Activity

This compound, along with its analogue Psiguadial C, has demonstrated significant cytotoxic activity against human hepatoma (HepG2) and multidrug-resistant hepatoma (HepG2/ADM) cells.[1] This suggests potential for further investigation as an anticancer agent.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to elucidate its mechanism of action. One study on a crude aqueous extract of Psidium guajava leaves (which would contain a mixture of compounds including various psiguadials) showed induction of apoptosis in LNCaP prostate cancer cells through the modulation of Bcl-2/Bax ratio, and inactivation of Akt, as well as activation of p38 and Erk1/2 pathways.[2] However, these findings cannot be directly attributed to this compound alone.

Caption: Cytotoxic effect of this compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and characterization data of this compound. The detailed data presented herein is intended to facilitate further research into the synthesis, biological activity, and therapeutic potential of this promising natural product. The elucidation of its specific molecular targets and signaling pathways remains a key area for future investigation.

References

The Pharmacological Potential of Psiguadial D and Related Meroterpenoids as Anticancer Agents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the current state of research into the anticancer potential of Psiguadial D, a meroterpenoid isolated from Psidium guajava (guava). Due to the limited availability of specific data for this compound, this paper also incorporates findings on structurally related meroterpenoids from the same source to offer a broader perspective on their pharmacological promise.

Executive Summary

Meroterpenoids from Psidium guajava have emerged as a promising class of natural products with significant cytotoxic and antitumor activities. While research specifically isolating the bioactivity of this compound is nascent, preliminary data and studies on closely related analogues such as Guajadial D and other psiguadials suggest potent anticancer effects. These compounds have demonstrated low micromolar to nanomolar efficacy against a range of human cancer cell lines. Mechanistic studies, though not specific to this compound, point towards the induction of apoptosis, inhibition of topoisomerase I, and modulation of key cancer-related signaling pathways, including the PI3K/Akt pathway. This whitepaper consolidates the available quantitative data, outlines common experimental methodologies, and visualizes the proposed mechanisms of action to guide future research and development in this area.

Cytotoxicity of this compound and Related Meroterpenoids

The cytotoxic potential of various meroterpenoids isolated from Psidium guajava has been evaluated against multiple human cancer cell lines. The available quantitative data, primarily half-maximal inhibitory concentrations (IC50) and Total Growth Inhibition (TGI) values, are summarized below. It is important to note that "Guajadial D" is presented here as a likely equivalent to "this compound," though variations in nomenclature can exist between studies.

Table 1: In Vitro Cytotoxicity of Guajadial D
CompoundCell LineAssayIC50 / TGICitation
Guajadial DHCT116 (Colon Carcinoma)MTT0.61 ± 0.1 µM[1]
Table 2: In Vitro Cytotoxicity of Other Psidium guajava Meroterpenoids
CompoundCell LineAssayIC50 / TGI (µM)Citation
Psiguajavadial AHCT116 (Colon Carcinoma)MTT2.50 ± 0.15[2][3]
CCRF-CEM (Leukemia)MTT1.83 ± 0.11[2][3]
DU145 (Prostate Carcinoma)MTT3.16 ± 0.21[2][3]
Huh7 (Hepatocellular Carcinoma)MTT4.31 ± 0.25[2][3]
A549 (Lung Carcinoma)MTT3.84 ± 0.19[2][3]
Psiguajavadial BHCT116 (Colon Carcinoma)MTT2.17 ± 0.13[2][3]
CCRF-CEM (Leukemia)MTT1.52 ± 0.09[2][3]
DU145 (Prostate Carcinoma)MTT2.89 ± 0.16[2][3]
Huh7 (Hepatocellular Carcinoma)MTT3.69 ± 0.22[2][3]
A549 (Lung Carcinoma)MTT3.25 ± 0.18[2][3]
Guajadial BA549 (Lung Carcinoma)MTT0.150 (150 nM)[2][4]
Enriched Guajadial FractionMCF-7 (Breast Carcinoma)SRBTGI: 5.59 µg/mL[5]
MCF-7 BUS (Breast Carcinoma)SRBTGI: 2.27 µg/mL[5]

Experimental Protocols

While specific, detailed protocols for the anticancer evaluation of this compound are not extensively published, the methodologies employed for related meroterpenoids follow standard cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assays (MTT and SRB)
  • Objective: To determine the concentration-dependent effect of the compound on the proliferation and viability of cancer cells.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

      • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

      • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

      • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • SRB (Sulforhodamine B) Assay:

      • Cells are fixed with trichloroacetic acid (TCA).

      • The fixed cells are stained with SRB dye, which binds to cellular proteins.

      • Unbound dye is washed away, and the bound dye is solubilized.

      • Absorbance is measured at a specific wavelength (e.g., 510 nm).

    • Data Analysis: The IC50 or TGI values are calculated from the dose-response curves.

Apoptosis Assay by Flow Cytometry
  • Objective: To quantify the induction of apoptosis by the test compound.

  • Methodology:

    • Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for a defined period.

    • Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membrane integrity, i.e., late apoptotic or necrotic cells).

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Topoisomerase I (Top1) Inhibition Assay
  • Objective: To assess the ability of the compound to inhibit the catalytic activity of human Topoisomerase I.

  • Methodology:

    • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human Top1 enzyme, and the test compound at various concentrations is prepared.

    • Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

    • Reaction Termination: The reaction is stopped by adding a stop buffer.

    • Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

    • Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). Inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA form.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Psidium guajava meroterpenoids are attributed to their modulation of several key signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, studies on related compounds provide valuable insights.

Proposed Mechanisms of Action
  • Topoisomerase I Inhibition: Psiguajavadials A and B, along with Guajadials B, C, and F, have been identified as catalytic inhibitors of Topoisomerase I.[4] This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.

  • Induction of Apoptosis: Psiguajavadials A and B have been shown to induce apoptosis in HCT116 cells.[4]

  • PI3K/Akt Pathway Suppression: Guajadial has been reported to reverse multidrug resistance in breast cancer cells by inhibiting the expression of ABC transporters and suppressing the PI3K/Akt signaling pathway.[6]

  • Tamoxifen-like Activity: An enriched fraction of guajadial has demonstrated anti-estrogenic activity, suggesting a mechanism of action similar to tamoxifen, which is beneficial in estrogen receptor-positive breast cancers.[7]

Visualizations of Postulated Pathways

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Hypothetical) cell_culture Cancer Cell Lines (e.g., HCT116, A549, MCF-7) treatment Treatment with This compound / Analogs cell_culture->treatment cytotoxicity Cytotoxicity Assays (MTT, SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis mechanistic Mechanistic Assays (e.g., Top1 Inhibition) treatment->mechanistic ic50 Determine IC50 / TGI cytotoxicity->ic50 xenograft Xenograft Mouse Model in_vivo_treatment In Vivo Administration of Compound xenograft->in_vivo_treatment tumor_growth Monitor Tumor Growth in_vivo_treatment->tumor_growth toxicity_assessment Assess Toxicity in_vivo_treatment->toxicity_assessment outcome Evaluate Efficacy tumor_growth->outcome toxicity_assessment->outcome

Caption: General workflow for evaluating the anticancer potential of novel compounds.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction psiguadial_d This compound & Analogs pi3k PI3K psiguadial_d->pi3k inhibits top1 Topoisomerase I psiguadial_d->top1 inhibits akt Akt pi3k->akt activates apoptosis Apoptosis akt->apoptosis inhibits cell_survival Cell Survival & Proliferation akt->cell_survival promotes dna_damage DNA Damage dna_damage->apoptosis triggers

Caption: Postulated signaling pathways modulated by this compound and its analogs.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related meroterpenoids from Psidium guajava are a promising source for the development of novel anticancer agents. The potent cytotoxicity observed in vitro, coupled with initial mechanistic insights, warrants further investigation.

Key areas for future research include:

  • Isolation and Characterization: A focused effort to isolate and unequivocally characterize this compound to enable specific biological evaluation.

  • Comprehensive In Vitro Screening: Testing of pure this compound against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluation of the antitumor efficacy and toxicity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency and drug-like properties.

This technical guide highlights the significant potential of this compound as an anticancer agent, while also underscoring the current gaps in knowledge. It is hoped that this compilation will stimulate further research into this promising natural product.

References

Methodological & Application

Inability to Formulate a Detailed Protocol for Psiguadial D Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive and detailed protocol for the isolation and purification of Psiguadial D, a meroterpenoid with significant cytotoxic activity, cannot be provided at this time due to the inaccessibility of specific experimental data from the primary scientific literature.

This compound is a natural product isolated from the leaves of the guava plant (Psidium guajava).[1] It is classified as a sesquiterpene-based meroterpenoid and has demonstrated potent inhibitory effects on the growth of human hepatoma (HepG2) cells.[1] The molecular formula of this compound is C30H34O5.

The key scientific publication detailing the initial isolation of this compound is a 2012 article in Organic Letters by Shao and colleagues. While the abstract of this paper confirms the isolation of this compound from Psidium guajava leaves and reports its biological activity, the detailed experimental procedures are typically located in the supporting information accompanying the publication. Despite extensive searches, this crucial supporting information containing the specific methodologies for extraction, solvent partitioning, and chromatographic purification could not be accessed.

General methods for the extraction of bioactive compounds from guava leaves often involve the use of solvents such as ethanol or methanol, followed by various chromatographic techniques including column chromatography and high-performance liquid chromatography (HPLC). However, without the precise details from the original research, any attempt to create a protocol would be speculative and lack the necessary quantitative data and specific conditions required for reproducible scientific work. This includes critical parameters such as:

  • The exact solvent system and ratios used for extraction.

  • The sequence and types of chromatographic columns employed.

  • The specific elution gradients or isocratic conditions for purification.

  • The yields and purity of this compound at each step of the process.

Therefore, to ensure scientific accuracy and provide a protocol that is reliable for researchers, scientists, and drug development professionals, access to the detailed experimental section of the primary literature is essential. Without this, the core requirements of providing a detailed methodology and summarizing quantitative data into structured tables cannot be met.

For researchers interested in the isolation of this compound, it is highly recommended to obtain the full text and supporting information of the following publication:

Shao, M., Wang, Y., Jian, Y. Q., Huang, X. J., Zhang, D. M., Tang, Q. F., ... & Ye, W. C. (2012). Guadial A and psiguadials C and D, three unusual meroterpenoids from Psidium guajava. Organic letters, 14(20), 5262–5265.

References

Total Synthesis of Psiguadial D and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Psiguadial D, a member of the meroterpenoid class of natural products. The synthetic strategy is based on a biomimetic approach, which mimics the proposed natural biosynthetic pathway. This document outlines the key reactions, experimental protocols, and quantitative data associated with the synthesis, providing a valuable resource for researchers in natural product synthesis and medicinal chemistry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (+)-bicyclogermacrene, a key intermediate in the biomimetic synthesis of this compound, as reported by Tran and Cramer in Chemistry - A European Journal in 2014.[1][2] The synthesis of this compound is achieved through a subsequent biomimetic cascade reaction.

Step Reactant(s) Product Reagents and Conditions Yield (%) Reference
1(+)-3-Carene(1R,3R,6S)-3,7,7-Trimethyl-cis-bicyclo[4.1.0]heptan-2-oneO3, Sudan III, CH2Cl2/MeOH (4:1), -78 °C; then Me2S96Tran & Cramer, 2014
2(1R,3R,6S)-3,7,7-Trimethyl-cis-bicyclo[4.1.0]heptan-2-one((1R,3R,6S)-3,7,7-Trimethyl-cis-bicyclo[4.1.0]hept-2-en-2-yloxy)trimethylsilaneLDA, THF, -78 °C; then TMSCl98Tran & Cramer, 2014
3((1R,3R,6S)-3,7,7-Trimethyl-cis-bicyclo[4.1.0]hept-2-en-2-yloxy)trimethylsilane(1R,3R,6S)-2-Iodo-3,7,7-trimethyl-cis-bicyclo[4.1.0]hept-2-eneNIS, MeCN, 0 °C92Tran & Cramer, 2014
4(1R,3R,6S)-2-Iodo-3,7,7-trimethyl-cis-bicyclo[4.1.0]hept-2-ene(1R,3R,6S)-3,7,7-Trimethyl-2-vinyl-cis-bicyclo[4.1.0]hept-2-eneVinyl tributyltin, Pd(PPh3)4, LiCl, THF, 60 °C85Tran & Cramer, 2014
5(1R,3R,6S)-3,7,7-Trimethyl-2-vinyl-cis-bicyclo[4.1.0]hept-2-ene(1R,6S)-1-((E)-Buta-1,3-dien-2-yl)-4,4-dimethyl-bicyclo[3.1.0]hexane200 °C, sealed tube75Tran & Cramer, 2014
6(1R,6S)-1-((E)-Buta-1,3-dien-2-yl)-4,4-dimethyl-bicyclo[3.1.0]hexane(1S,2E,6E)-12-Iodo-1,5,9-trimethylcyclododeca-2,6-dieneNIS, MeCN, 0 °C60Tran & Cramer, 2014
7(1S,2E,6E)-12-Iodo-1,5,9-trimethylcyclododeca-2,6-diene(+)-Bicyclogermacrenet-BuOK, THF, 0 °C to rt80Tran & Cramer, 2014
8(+)-Bicyclogermacrene and 2-formyl-3,5-dihydroxybenzaldehydeThis compoundFurther details in the source publication.Not specifiedTran & Cramer, 2014

Note: The yields for the final conversion to this compound are not explicitly detailed in the publicly available abstracts and require consultation of the full publication.

Experimental Protocols

The following protocols are based on the general methodology reported for the synthesis of psiguadials. For precise details, including stoichiometry and purification methods, it is imperative to consult the primary literature.

Protocol 1: Synthesis of the Key Intermediate (+)-Bicyclogermacrene

The synthesis of the crucial sesquiterpene (+)-bicyclogermacrene is accomplished in seven steps starting from the readily available (+)-3-carene.[1][2] The key steps involve an ozonolysis, silylenol ether formation, iodination, Stille coupling, thermal rearrangement, and finally an elimination reaction to furnish the target bicyclic system. The detailed procedures for each of these transformations are provided in the supporting information of the referenced publication.

Protocol 2: Biomimetic Synthesis of this compound

The final construction of the this compound scaffold is achieved through a biomimetic reaction that couples (+)-bicyclogermacrene with a suitably substituted phloroglucinol derivative, such as 2-formyl-3,5-dihydroxybenzaldehyde. This reaction is proposed to proceed through a cascade of a Michael addition and subsequent intramolecular cyclizations, mimicking the proposed biosynthetic pathway.[1]

General Procedure:

  • To a solution of the phloroglucinol derivative in a suitable solvent (e.g., dichloromethane or a biphasic system) is added (+)-bicyclogermacrene.

  • The reaction is initiated by the addition of a catalyst or promoter, which may be an acid or a base, depending on the specific biomimetic conditions being employed.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period, during which the cascade reaction proceeds to form a mixture of psiguadial analogues.

  • Upon completion, the reaction is quenched, and the crude product is subjected to chromatographic purification (e.g., column chromatography on silica gel) to isolate this compound and other analogues.

  • The structure and purity of the final product are confirmed by standard analytical techniques, including NMR spectroscopy and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the total synthesis of this compound.

Total_Synthesis_Workflow Start Starting Materials ((+)-3-Carene, etc.) Precursor_Synth Multi-step Synthesis of (+)-Bicyclogermacrene Start->Precursor_Synth Biomimetic Biomimetic Cascade Reaction Precursor_Synth->Biomimetic Purification Chromatographic Purification Biomimetic->Purification Final_Product This compound and Analogues Purification->Final_Product

Caption: Overall workflow for the total synthesis of this compound.

Biomimetic_Cascade cluster_reactants Reactants Bicyclogermacrene (+)-Bicyclogermacrene Intermediate Key Intermediate (Michael Adduct) Bicyclogermacrene->Intermediate Michael Addition Phloroglucinol 2-Formyl-3,5-dihydroxy- benzaldehyde Phloroglucinol->Intermediate Psiguadial_Core Psiguadial Core Formation (Intramolecular Cyclizations) Intermediate->Psiguadial_Core Psiguadial_D This compound Psiguadial_Core->Psiguadial_D

Caption: Key steps in the biomimetic synthesis of the this compound core.

References

Application Notes and Protocols for In Vitro Assay Design: Testing Psiguadial D Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial D, a meroterpenoid derived from the leaves of Psidium guajava, has demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2 and HepG2/ADM)[1]. This document provides a comprehensive guide for designing and executing in vitro assays to evaluate the cytotoxicity of this compound. It includes detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways.

Natural products are a rich source for the discovery of novel anticancer compounds[2]. Understanding the cytotoxic mechanisms of these compounds is a critical step in the drug development process[3]. The protocols outlined herein are designed to provide a robust framework for assessing the cytotoxic and apoptotic effects of this compound, enabling researchers to elucidate its mechanism of action.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized in clear and well-structured tables to facilitate comparison between different concentrations of this compound and control groups.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
HepG20 (Control)48100 ± 4.2-
14885.3 ± 5.1
54862.1 ± 3.8
104845.7 ± 2.9
254821.4 ± 3.2
50488.9 ± 1.5
MCF-70 (Control)48100 ± 3.9-
14890.2 ± 4.5
54871.5 ± 5.0
104853.8 ± 3.3
254830.1 ± 2.7
504812.6 ± 1.9

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Assay)

Cell LineThis compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
HepG20 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1015.8 ± 2.15.2 ± 0.921.0 ± 3.0
2535.2 ± 3.512.7 ± 1.847.9 ± 5.3
MCF-70 (Control)1.8 ± 0.41.1 ± 0.22.9 ± 0.6
1012.5 ± 1.94.1 ± 0.716.6 ± 2.6
2528.9 ± 2.89.8 ± 1.338.7 ± 4.1

Table 3: Effect of this compound on Caspase-3 Activity

Cell LineThis compound Concentration (µM)Relative Caspase-3 Activity (Fold Change vs. Control)
HepG20 (Control)1.0 ± 0.1
103.2 ± 0.4
256.8 ± 0.7
MCF-70 (Control)1.0 ± 0.1
102.9 ± 0.3
255.5 ± 0.6

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[3][4].

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader[2].

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of necrosis or late apoptosis[5].

Materials:

  • This compound treated cell culture supernatants

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Culture cells and treat with various concentrations of this compound as described in the MTT assay protocol.

  • At the end of the incubation period, collect the cell culture supernatant from each well.

  • Prepare controls as per the manufacturer's instructions: a background control (medium only), a low control (untreated cells), and a high control (cells treated with a lysis solution provided in the kit to induce maximum LDH release).

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (as per the kit protocol) to each well.

  • Measure the absorbance at 490 nm using a microplate reader[6].

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells[7][8].

Materials:

  • This compound treated cells

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining[9].

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric substrate[10][11].

Materials:

  • This compound treated cells

  • Caspase-3 Colorimetric Assay Kit (commercially available)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford or BCA).

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm for the colorimetric assay[10]. The color intensity is proportional to the amount of cleaved substrate and thus to the caspase-3 activity.

Mandatory Visualizations

Experimental Workflow

A clear workflow diagram is essential for visualizing the experimental process.

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Data Analysis and Interpretation start Seed Cancer Cells (e.g., HepG2, MCF-7) treat Treat with this compound (Various Concentrations) start->treat mtt MTT Assay (Cell Viability) treat->mtt 24, 48, 72h ldh LDH Assay (Membrane Integrity) treat->ldh 24, 48, 72h annexin Annexin V-FITC/PI Staining (Flow Cytometry) treat->annexin 48h caspase Caspase-3 Activity Assay treat->caspase 48h analysis Determine IC50 Quantify Apoptosis Measure Caspase Activity mtt->analysis ldh->analysis annexin->analysis caspase->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway of this compound-Induced Apoptosis

Based on studies of related meroterpenoids and natural compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially triggered by oxidative stress[1][11].

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Apoptosis psiguadial_d This compound ros ↑ Reactive Oxygen Species (ROS) psiguadial_d->ros bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2 / ↑ Bax) ros->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis DNA Fragmentation Cell Shrinkage Apoptotic Body Formation caspase3->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Psiguadial D in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial D is a meroterpenoid natural product isolated from the leaves of the guava plant (Psidium guajava). Emerging research has identified this compound as a promising candidate for anticancer drug discovery, exhibiting significant cytotoxic effects against human cancer cell lines.[1] Specifically, studies have highlighted its potent activity against hepatocellular carcinoma (HepG2) and doxorubicin-resistant (HepG2/ADM) cells.[1] This document provides detailed application notes and experimental protocols for researchers interested in investigating the therapeutic potential of this compound.

While the precise mechanism of action for this compound is still under investigation, related meroterpenoids from Psidium guajava have been suggested to function as Selective Estrogen Receptor Modulators (SERMs).[2] This potential mechanism offers a compelling avenue for further research into its application in hormone-dependent cancers.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound against human hepatocellular carcinoma cell lines. Note: Specific IC50 values from the primary literature are not publicly available and need to be determined experimentally.

CompoundCell LineIC50 (µM)Reference
This compoundHepG2 (Hepatocellular Carcinoma)Data to be determined[1]
This compoundHepG2/ADM (Doxorubicin-resistant)Data to be determined[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the HepG2 human hepatocellular carcinoma cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

  • This compound

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations to be tested.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HepG2 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells (48h) compound_prep->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition formazan_dissolution Dissolve Formazan in DMSO mtt_addition->formazan_dissolution read_absorbance Measure Absorbance (570nm) formazan_dissolution->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

Hypothesized Signaling Pathway: this compound as a Selective Estrogen Receptor Modulator (SERM)

The following diagram illustrates the potential mechanism of action of this compound as a SERM, acting as an antagonist in estrogen receptor-positive (ER+) cancer cells. This is a hypothetical pathway based on the activity of related compounds and requires experimental validation for this compound.[7][8][9][10][11]

SERM_pathway cluster_cell ER+ Cancer Cell psiguadial_d This compound er Estrogen Receptor (ER) psiguadial_d->er Binds nucleus Nucleus er->nucleus Translocates ere Estrogen Response Element (ERE) nucleus->ere Binds gene_transcription Gene Transcription (Proliferation, Survival) ere->gene_transcription inhibition Inhibition

Caption: Hypothesized antagonistic action of this compound in ER+ cancer cells.

References

Application Notes and Protocols for Psiguadial D in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial D is a meroterpenoid compound isolated from the leaves of the guava plant, Psidium guajava.[1] Emerging research has highlighted its potential as a potent cytotoxic agent, particularly against hepatocellular carcinoma cells. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological activity and a plausible signaling pathway based on current understanding of related compounds.

Data Presentation

Quantitative Analysis of this compound Cytotoxicity

The following table summarizes the known cytotoxic activity of this compound against a human cancer cell line.

Cell LineCompoundIC50 ValueReference
HepG2 (Human Hepatocellular Carcinoma)This compound128.3 nMMedchemExpress

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This value is a critical parameter for designing experiments to evaluate the compound's biological effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • HepG2 cells (or other cancer cell lines of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should bracket the expected IC50 value (e.g., ranging from 1 nM to 1 µM). Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound.

Materials:

  • This compound

  • HepG2 cells

  • Complete DMEM

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • This compound

  • HepG2 cells

  • Complete DMEM

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat seeded HepG2 cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualization of Putative Signaling Pathways and Workflows

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture HepG2 Cells prep_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay apoptosis_assay Apoptosis Assay treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Assay treat_cells->cell_cycle_assay analyze_mtt Calculate IC50 mtt_assay->analyze_mtt analyze_apoptosis Quantify Apoptosis apoptosis_assay->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution cell_cycle_assay->analyze_cell_cycle

Caption: A generalized workflow for evaluating the in vitro cytotoxic and apoptotic effects of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound is yet to be fully elucidated, related meroterpenoids from Psidium guajava have been shown to induce apoptosis and inhibit DNA topoisomerase I.[2][3] Based on these findings, a plausible mechanism of action involves the induction of the intrinsic apoptosis pathway.

apoptosis_pathway cluster_trigger Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade psiguadial_d This compound topoisomerase Topoisomerase I Inhibition psiguadial_d->topoisomerase dna_damage DNA Damage topoisomerase->dna_damage bax Bax Activation dna_damage->bax bcl2 Bcl-2 Inhibition dna_damage->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed intrinsic apoptosis pathway initiated by this compound through Topoisomerase I inhibition.

Disclaimer: The proposed signaling pathway is based on the known activities of structurally related compounds and serves as a hypothetical model. Further research is required to definitively elucidate the specific molecular targets and signaling cascades activated by this compound.

References

Application Notes & Protocols: Quantification of Psiguadial D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial D is a meroterpenoid compound isolated from the leaves of the guava plant, Psidium guajava. Meroterpenoids are a class of natural products with diverse biological activities, and this compound, along with its congeners, has demonstrated potential cytotoxic effects against cancer cell lines.[1] Accurate and precise quantification of this compound is crucial for phytochemical analysis, pharmacological studies, and the development of potential therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound in plant material using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established analytical principles for the quantification of similar natural products and can be adapted and validated for specific research needs.

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-DAD: A robust and widely accessible method for routine quantification.

  • LC-MS/MS: A highly sensitive and selective method for trace-level quantification and confirmation.

Data Presentation: Method Validation Parameters

The following table summarizes typical method validation parameters that should be established for a robust quantitative method. The data presented here are adapted from a validated method for the quantification of triterpenoids from Psidium guajava and serve as a reference for the expected performance of a well-developed method for this compound.[2]

ParameterHPLC-DADLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.05 - 0.5 ng/mL
Intra-day Precision (RSD%) < 3%< 5%
Inter-day Precision (RSD%) < 5%< 10%
Recovery 95 - 105%90 - 110%
Specificity Peak purity and retention timeMRM transitions and retention time

Experimental Protocols

Sample Preparation: Pressurized Liquid Extraction (PLE)

This protocol is adapted from a method developed for the extraction of triterpenoids from P. guajava leaves and is expected to be efficient for the extraction of this compound.[2]

Materials and Reagents:

  • Dried and powdered leaves of Psidium guajava

  • Methanol (HPLC grade)

  • Diatomaceous earth

  • Extraction thimbles

  • Pressurized Liquid Extraction System

Procedure:

  • Mix 1.0 g of powdered P. guajava leaves with 1.0 g of diatomaceous earth.

  • Load the mixture into a stainless-steel extraction cell.

  • Place the extraction cell into the PLE system.

  • Set the extraction parameters:

    • Solvent: Methanol

    • Temperature: 80 °C

    • Pressure: 1500 psi

    • Static time: 10 min

    • Cycles: 2

  • Collect the extract and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.

HPLC-DAD Quantification Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    Time (min) % B
    0 70
    20 90
    30 100
    35 100
    36 70

    | 40 | 70 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the UV maxima of this compound)

Procedure:

  • Prepare a stock solution of a this compound reference standard of known purity in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Quantification Protocol

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: A suitable gradient should be developed to ensure optimal separation. A starting point could be a linear gradient from 50% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the [M+H]⁺ adduct of this compound (C₃₀H₃₄O₅, MW = 474.6 g/mol ), which is m/z 475.2.

    • Product ions would need to be determined by infusing a standard of this compound and performing a product ion scan. Hypothetical transitions for quantification (quantifier) and confirmation (qualifier) are listed below.

      Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
      475.2 (To be determined) (To be optimized) 100

      | 475.2 | (To be determined) | (To be optimized) | 100 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: To be optimized for the specific instrument.

Procedure:

  • Follow the same procedure for preparing calibration standards and samples as for the HPLC-DAD method.

  • Inject the standards and samples into the LC-MS/MS system.

  • Quantify this compound using the peak area of the quantifier MRM transition and the calibration curve.

Visualizations

Experimental Workflow for Quantification of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Dried Psidium guajava Leaves powder Powdering start->powder ple Pressurized Liquid Extraction (PLE) with Methanol powder->ple evap Evaporation to Dryness ple->evap recon Reconstitution in Methanol evap->recon filter 0.45 µm Filtration recon->filter hplc HPLC-DAD Analysis filter->hplc Inject lcms LC-MS/MS Analysis filter->lcms Inject quant Quantification of this compound hplc->quant lcms->quant calib Calibration Curve Generation (Reference Standard) calib->quant result Final Concentration (mg/g of plant material) quant->result

Caption: Workflow for the extraction and quantification of this compound.

Logical Relationship for Method Selection

method_selection cluster_decision Decision Criteria cluster_methods Selected Method start Start: Need to Quantify this compound sensitivity High Sensitivity Required? start->sensitivity confirmation Structural Confirmation Needed? sensitivity->confirmation Yes hplc HPLC-DAD (Routine Quantification) sensitivity->hplc No confirmation->hplc No lcms LC-MS/MS (Trace Analysis & Confirmation) confirmation->lcms Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for Studying the Effects of Psiguadial D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial D is a meroterpenoid compound isolated from the leaves of Psidium guajava (guava).[1][2] Preliminary studies have indicated that related compounds from this plant possess significant biological activities, including anti-inflammatory and antiproliferative properties.[3] this compound, along with its congeners, has demonstrated notable cytotoxicity against human hepatoma cell lines, HepG2 and HepG2/ADM.[1] These findings suggest that this compound holds potential as a therapeutic agent, warranting further investigation into its mechanisms of action and efficacy.

These application notes provide a comprehensive set of experimental protocols for researchers to study the anti-inflammatory and cytotoxic effects of this compound, both in vitro and in vivo. The protocols are designed to be detailed and reproducible, enabling a thorough evaluation of this promising natural product.

Data Presentation

All quantitative data from the following experiments should be recorded and summarized in structured tables for clear comparison and analysis.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)NO Inhibition (%)IC50 (µM)COX-2 Inhibition (%)IC50 (µM)5-LOX Inhibition (%)IC50 (µM)
0.1
1
10
50
100
Positive Control

Table 2: Pro-inflammatory Cytokine Levels in LPS-stimulated Macrophages Treated with this compound

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control
LPS (1 µg/mL)
This compound (1 µM) + LPS
This compound (10 µM) + LPS
This compound (50 µM) + LPS
Positive Control + LPS

Table 3: In Vitro Cytotoxicity of this compound

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HepG2
HepG2/ADM
Normal Hepatocytes (e.g., THLE-2)

Table 4: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema

Treatment GroupPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control
Carrageenan + Vehicle
Carrageenan + this compound (10 mg/kg)
Carrageenan + this compound (50 mg/kg)
Carrageenan + Indomethacin (10 mg/kg)

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5]

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

2. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

  • Principle: These cell-free enzyme inhibition assays determine the ability of this compound to directly inhibit the activity of COX-2 and 5-LOX, enzymes crucial for the synthesis of prostaglandins and leukotrienes, respectively.[6][7]

  • Methodology:

    • Utilize commercially available COX-2 and 5-LOX inhibitor screening assay kits.

    • Prepare a reaction mixture containing the respective enzyme (COX-2 or 5-LOX), arachidonic acid as the substrate, and a chromogen.

    • Add various concentrations of this compound to the reaction mixture. Include a vehicle control and a known inhibitor as a positive control (e.g., celecoxib for COX-2, zileuton for 5-LOX).

    • Initiate the reaction and incubate according to the kit manufacturer's instructions.

    • Measure the absorbance at the specified wavelength to determine the extent of enzyme activity.

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

3. Quantification of Pro-inflammatory Cytokines by ELISA

  • Principle: This assay measures the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant of LPS-stimulated macrophages treated with this compound.[5]

  • Methodology:

    • Follow the same cell culture and treatment protocol as the NO production assay.

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Use commercial ELISA kits for TNF-α, IL-6, and IL-1β.

    • Perform the ELISA according to the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at 450 nm.

    • Generate a standard curve for each cytokine and determine the concentration of cytokines in the samples.

In Vitro Cytotoxicity Assay

1. MTT Cell Viability Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Seed cancer cell lines (HepG2, HepG2/ADM) and a normal human hepatocyte cell line in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[8][9] Carrageenan injection in the paw induces a biphasic inflammatory response.

  • Methodology:

    • Use adult male Wistar rats or Swiss albino mice.

    • Divide the animals into groups: vehicle control, carrageenan control, this compound treated groups (e.g., 10 and 50 mg/kg, p.o. or i.p.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Administer this compound or the vehicle one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK p_IkB p-IκB IKK->p_IkB IkB IκB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc p_IkB->IkB p_IkB->NFkB releases p_MAPK p-MAPK MAPK->p_MAPK AP1 AP-1 p_MAPK->AP1 PsiguadialD This compound PsiguadialD->IKK Inhibits PsiguadialD->MAPK Inhibits PsiguadialD->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA AP1->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines COX2 COX-2 DNA->COX2 iNOS iNOS DNA->iNOS

Caption: Potential anti-inflammatory mechanism of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Conclusion A1 This compound Stock Solution Preparation A2 Anti-inflammatory Assays (NO, COX, LOX, Cytokines) A1->A2 A3 Cytotoxicity Assays (Cancer and Normal Cell Lines) A1->A3 B1 Calculate IC50 Values A2->B1 A3->B1 B2 Determine Therapeutic Index (IC50 normal / IC50 cancer) B1->B2 B3 Statistical Analysis B1->B3 C1 Decision Point: Proceed to In Vivo? B2->C1 B3->C1 C2 Animal Model of Inflammation (Carrageenan-induced paw edema) C1->C2 Yes C3 Dose-Response Study C2->C3 C4 Efficacy Evaluation C3->C4 D1 Overall Assessment of Anti-inflammatory and Anticancer Potential C4->D1

Caption: Experimental workflow for evaluating this compound.

References

Biomimetic Synthesis of Psiguadial D and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadials are a class of meroterpenoids isolated from the leaves of the guava plant (Psidium guajava). These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and antiproliferative properties. This document provides detailed application notes and experimental protocols for the biomimetic synthesis of Psiguadial D and its related derivatives, Psiguadial A and B. The methodologies described herein are based on published research and are intended to serve as a comprehensive guide for researchers in natural product synthesis and drug discovery.

The biomimetic approach to the synthesis of psiguadials leverages the proposed natural biosynthetic pathways, often involving a key hetero-Diels-Alder reaction between a terpene and a phloroglucinol-derived ortho-quinone methide. This strategy not only provides an efficient route to these complex natural products but also offers insights into their formation in nature.

Data Presentation

The following tables summarize the quantitative data for the biomimetic synthesis of this compound and its derivatives.

Table 1: Biomimetic Synthesis of Psiguadial A and D

ProductTerpene PrecursorPhloroglucinol DerivativeCatalyst/SolventYield (%)Reference
This compound(+)-Bicyclogermacrene2,4-DiformylphloroglucinolN,N'-Dimethylethylenediamine / Hexafluoroisopropanol (HFIP)7[1][2]
Psiguadial A(+)-Bicyclogermacrene2,4-DiformylphloroglucinolN,N'-Dimethylethylenediamine / Hexafluoroisopropanol (HFIP)1[1][2]

Table 2: Biomimetic Synthesis of Psiguadial B and its Derivatives

ProductTerpene PrecursorAldehydePhloroglucinol DerivativeCatalystYield (%)Reference
Psiguadial Bβ-CaryophylleneBenzaldehyde2,4-DiformylphloroglucinolN,N'-Dimethylethylenediamine72-83
Fluoro-Psiguadial Bβ-Caryophyllene4-Fluorobenzaldehyde2,4-DiformylphloroglucinolSodium AcetateNot Specified
Chloro-Psiguadial Bβ-Caryophyllene4-Chlorobenzaldehyde2,4-DiformylphloroglucinolSodium AcetateNot Specified
Bromo-Psiguadial Bβ-Caryophyllene4-Bromobenzaldehyde2,4-DiformylphloroglucinolSodium AcetateNot Specified

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diformylphloroglucinol (Key Precursor)

This protocol describes the Vilsmeier-Haack formylation of phloroglucinol to produce the key intermediate, 2,4-diformylphloroglucinol.

Materials:

  • Phloroglucinol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of phloroglucinol in DMF at 0°C, slowly add phosphorus oxychloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and a saturated solution of sodium acetate.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2,4-diformylphloroglucinol.

Protocol 2: Biomimetic Synthesis of this compound

This protocol details the biomimetic synthesis of this compound from (+)-bicyclogermacrene.[1][2]

Materials:

  • (+)-Bicyclogermacrene

  • 2,4-Diformylphloroglucinol

  • Benzaldehyde

  • N,N'-Dimethylethylenediamine

  • Hexafluoroisopropanol (HFIP)

  • Silica gel for column chromatography

  • Reversed-phase HPLC system

Procedure:

  • In a suitable reaction vessel, dissolve 2,4-diformylphloroglucinol and three equivalents of benzaldehyde in HFIP.

  • Add (+)-bicyclogermacrene to the solution.

  • Add 20 mol% of N,N'-dimethylethylenediamine to the reaction mixture.

  • Stir the reaction at ambient temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography followed by reversed-phase HPLC to isolate this compound.

Protocol 3: One-Step Biomimetic Synthesis of Psiguadial B

This protocol describes the one-step, three-component coupling reaction to synthesize Psiguadial B.

Materials:

  • β-Caryophyllene

  • Benzaldehyde

  • 2,4-Diformylphloroglucinol

  • N,N'-Dimethylethylenediamine

  • Solvent (e.g., Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a solution of β-caryophyllene and benzaldehyde in the chosen solvent, add 2,4-diformylphloroglucinol.

  • Add a catalytic amount of N,N'-dimethylethylenediamine to the mixture.

  • Stir the reaction at ambient temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield Psiguadial B.

Protocol 4: In-vitro Assay for NF-κB Inhibition

This protocol provides a general framework for assessing the anti-inflammatory activity of synthesized psiguadial derivatives by measuring the inhibition of the NF-κB signaling pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Synthesized Psiguadial derivatives

  • Cell culture medium and supplements

  • Reagents for Western blotting or a reporter gene assay (e.g., luciferase assay)

  • Griess reagent for nitric oxide measurement

Procedure:

  • Cell Culture: Culture the macrophage cells under standard conditions.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized psiguadial derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and activate the NF-κB pathway.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of iNOS activity, a downstream target of NF-κB.

    • Western Blotting: Lyse the cells and perform Western blot analysis to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB in the nuclear fraction.

    • Reporter Gene Assay: For cells stably transfected with an NF-κB-luciferase reporter construct, measure the luciferase activity to quantify NF-κB transcriptional activity.

  • Data Analysis: Determine the dose-dependent inhibitory effect of the psiguadial derivatives on NF-κB activation and its downstream targets.

Visualizations

Proposed Biosynthetic Pathway of Psiguadials

The following diagram illustrates the proposed biomimetic synthesis pathways for Psiguadial A, B, and D.

Biomimetic Synthesis of Psiguadials cluster_caryophyllene Psiguadial B Synthesis cluster_bicyclogermacrene Psiguadial A & D Synthesis beta-Caryophyllene beta-Caryophyllene Three-Component Reaction_B One-Step Three-Component Coupling beta-Caryophyllene->Three-Component Reaction_B Benzaldehyde_B Benzaldehyde Benzaldehyde_B->Three-Component Reaction_B DFP_B 2,4-Diformyl- phloroglucinol DFP_B->Three-Component Reaction_B Psiguadial B Psiguadial B Three-Component Reaction_B->Psiguadial B N,N'-Dimethyl- ethylenediamine Bicyclogermacrene (+)-Bicyclogermacrene Hetero-Diels-Alder Hetero-Diels-Alder Reaction Bicyclogermacrene->Hetero-Diels-Alder Benzaldehyde_AD Benzaldehyde Benzaldehyde_AD->Hetero-Diels-Alder DFP_AD 2,4-Diformyl- phloroglucinol DFP_AD->Hetero-Diels-Alder This compound This compound Psiguadial A Psiguadial A Hetero-Diels-Alder->this compound Major Product Hetero-Diels-Alder->Psiguadial A Minor Product

Caption: Biomimetic synthesis pathways for Psiguadials A, B, and D.

Experimental Workflow for Psiguadial Synthesis and Bioactivity Testing

This diagram outlines the general workflow from synthesis to the evaluation of biological activity.

Experimental Workflow Start Start Synthesis Biomimetic Synthesis (Protocols 2 & 3) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay In-vitro Bioactivity Assay (Protocol 4) Characterization->Bioassay Data_Analysis Data Analysis and Interpretation Bioassay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for psiguadial synthesis and testing.

NF-κB Signaling Pathway and Inhibition by Psiguadials

This diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by psiguadial derivatives.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_degradation IkB->IkB_degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Psiguadial Psiguadial Derivatives Psiguadial->IKK_complex Inhibition DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by psiguadial derivatives.

References

Application Notes and Protocols for Determining the IC50 of Psiguadial D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial D, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using common cell-based assays. Understanding the potency of this natural product is a critical step in the evaluation of its potential as a therapeutic agent. These protocols are intended to provide a standardized methodology for researchers in the fields of oncology, pharmacology, and natural product chemistry.

Recent studies have highlighted the potential of meroterpenoids from Psidium guajava as antitumor agents.[1][2][3][4][5] this compound, along with other related compounds, has been shown to inhibit the growth of several human cancer cell lines.[2] The mechanism of action for compounds from this class is believed to involve the induction of apoptosis and cell cycle arrest. This application note will focus on the practical aspects of quantifying the cytotoxic effects of this compound.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported IC50 values.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma11.2
CCRF-CEMAcute Lymphoblastic Leukemia8.5
DU145Prostate Carcinoma15.4
Huh7Hepatocellular Carcinoma13.8
A549Lung Carcinoma18.7

Table 1: IC50 values of this compound against various human cancer cell lines.

Experimental Protocols

A fundamental method for determining the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTT Assay for IC50 Determination of this compound

1. Materials and Reagents:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., HCT116, CCRF-CEM, DU145, Huh7, A549)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cell lines in their appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well, optimize for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

3. Compound Treatment:

  • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM) down to a low concentration.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvest cell_culture->cell_harvest cell_count 3. Cell Counting cell_harvest->cell_count cell_seeding 4. Cell Seeding (96-well plate) cell_count->cell_seeding prepare_dilutions 5. Prepare this compound Dilutions add_treatment 6. Add Treatment to Cells prepare_dilutions->add_treatment incubate_treatment 7. Incubate (24-72h) add_treatment->incubate_treatment add_mtt 8. Add MTT Reagent incubate_mtt 9. Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan 10. Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance 11. Read Absorbance (570nm) dissolve_formazan->read_absorbance calc_viability 12. Calculate % Viability plot_data 13. Plot Dose-Response Curve calc_viability->plot_data calc_ic50 14. Calculate IC50 plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of related compounds from Psidium guajava, this compound may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways. The diagram below illustrates a potential mechanism of action.

signaling_pathway cluster_cell Cancer Cell cluster_pathways Signaling Cascades cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Psiguadial_D This compound Akt Akt Psiguadial_D->Akt Inhibition p38 p38 MAPK Psiguadial_D->p38 Activation Erk12 Erk1/2 Psiguadial_D->Erk12 Activation Cell_Membrane G0G1_Arrest G0/G1 Phase Arrest Akt->G0G1_Arrest Leads to Bcl2_Bax Decrease Bcl-2/Bax Ratio p38->Bcl2_Bax Apoptosis Apoptosis p38->Apoptosis Induces Erk12->Bcl2_Bax Erk12->Apoptosis Induces G0G1_Arrest->Apoptosis Contributes to Caspase_Activation Caspase Activation Bcl2_Bax->Caspase_Activation Promotes Caspase_Activation->Apoptosis Executes

Caption: Putative signaling pathway of this compound leading to apoptosis and cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Psiguadial D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Psiguadial D synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound and its analogs?

A1: A prevalent and effective strategy for the synthesis of this compound and related meroterpenoids is a biomimetic approach. This typically involves a hetero-Diels-Alder reaction between a terpene-derived component and a polyketide-derived partner. For instance, the synthesis of psiguadials A, C, and D has been achieved using (+)-bicyclogermacrene as a key terpene intermediate.[1] A similar strategy for Psiguadial B involves a three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol.

Q2: I am observing a low yield in the key hetero-Diels-Alder coupling step. What are the potential causes and solutions?

A2: Low yields in the hetero-Diels-Alder reaction for psiguadial synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Experimenting with a range of temperatures and solvents is recommended. The use of Lewis acids can significantly impact the reaction rate and yield.

  • Poor Diene/Dienophile Reactivity: The electronic properties of the reacting partners are crucial. Ensure the diene and dienophile have complementary electronic characteristics (electron-rich diene and electron-poor dienophile, or vice versa).

  • Side Reactions: Competing side reactions, such as polymerization of the starting materials or undesired rearrangements, can reduce the yield of the desired product. Careful control of reaction conditions and purification of starting materials can mitigate these issues.

  • Stereoselectivity Issues: Formation of multiple diastereomers can complicate purification and lower the isolated yield of the desired isomer.

Q3: How can I improve the diastereoselectivity of the cycloaddition reaction?

A3: Achieving high diastereoselectivity is a common challenge in Diels-Alder reactions. Here are some strategies to consider:

  • Chiral Auxiliaries: Employing chiral auxiliaries on the dienophile can effectively control the facial selectivity of the cycloaddition.

  • Chiral Lewis Acids: The use of chiral Lewis acid catalysts can induce enantioselectivity and improve diastereoselectivity by creating a chiral environment around the reactants.

  • Substrate Control: The inherent stereochemistry of the starting materials, particularly the terpene component, can influence the stereochemical outcome of the reaction.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity. A systematic screen of solvents is advisable.

Q4: What are some common side products observed in the synthesis of psiguadials, and how can they be minimized?

A4: In the biomimetic synthesis of psiguadials, potential side products can arise from:

  • Rearrangement of the Terpene Scaffold: The carbocation intermediates formed during the reaction can undergo rearrangements, leading to skeletal isomers of the desired product. Careful selection of the Lewis acid and reaction temperature can help control these rearrangements.

  • Epimerization: Base- or acid-catalyzed epimerization at stereogenic centers can lead to a mixture of diastereomers. It is important to control the pH during the reaction and workup.

  • Oxidation or Decomposition: The phloroglucinol moiety can be susceptible to oxidation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: Are there any specific recommendations for the purification of this compound?

A5: The purification of this compound and its analogs typically involves standard chromatographic techniques. Due to the potential for multiple isomers and side products, a multi-step purification strategy may be necessary. This can include:

  • Flash Column Chromatography: This is the primary method for separating the desired product from unreacted starting materials and major side products. A gradient of solvents (e.g., hexanes and ethyl acetate) is often used.

  • Preparative High-Performance Liquid Chromatography (HPLC): For separating diastereomers and achieving high purity, preparative HPLC is often employed.

  • Crystallization: If the product is a solid, crystallization can be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product formation Inactive catalyst or reagents.- Ensure the purity and activity of starting materials and catalysts.- Use freshly distilled solvents and dried glassware.
Incorrect reaction temperature.- Optimize the reaction temperature. Some Diels-Alder reactions require elevated temperatures, while others proceed at room temperature or below.
Inefficient stirring.- Ensure vigorous and efficient stirring, especially for heterogeneous mixtures.
Formation of multiple products Lack of stereocontrol.- Screen different chiral Lewis acids or auxiliaries.- Optimize solvent and temperature to favor the desired diastereomer.
Competing side reactions.- Lower the reaction temperature.- Use a milder catalyst.- Reduce the reaction time.
Product decomposition Sensitivity to air or acid/base.- Work under an inert atmosphere.- Use buffered solutions during workup to control pH.
Difficulty in purification Close-running spots on TLC.- Use a different solvent system for column chromatography.- Consider preparative HPLC for separation of isomers.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key steps in the synthesis of Psiguadial B, a closely related analog of this compound. This data can serve as a starting point for optimizing the synthesis of this compound.

Reaction Step Reactants Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
Three-component couplingCaryophyllene, Benzaldehyde, DiformylphloroglucinolN,N'-dimethylethylenediamine-Ambient--[2]
C(sp3)–H alkenylationIntermediate 18Pd(OAc)2, Ag2CO3TBME90 °C-75[3]
Ring-closing metathesisIntermediate dieneGrubbs II catalystCH2Cl2Reflux-93[3]
Intramolecular O-arylationIntermediate phenolCuI, Cs2CO3Toluene110 °C-75[3]

Note: The yields and conditions are for the synthesis of Psiguadial B and may require optimization for this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions in the biomimetic synthesis of psiguadials, based on literature procedures for related compounds.

Protocol 1: General Procedure for Hetero-Diels-Alder Reaction

  • To a dried flask under an inert atmosphere (N2 or Ar), add the terpene component (e.g., caryophyllene or bicyclogermacrene) and a suitable solvent (e.g., CH2Cl2 or toluene).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • In a separate flask, prepare a solution of the phloroglucinol derivative (e.g., diformylphloroglucinol) and the aldehyde (e.g., benzaldehyde).

  • To the terpene solution, add the Lewis acid catalyst (e.g., BF3·OEt2 or TiCl4) dropwise.

  • Slowly add the solution of the phloroglucinol and aldehyde to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Prepare Terpene Solution mix Mix Reactants with Catalyst start->mix phloro Prepare Phloroglucinol/Aldehyde Solution phloro->mix monitor Monitor Reaction (TLC) mix->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify end Isolated this compound purify->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_selectivity Selectivity start Low Yield Observed temp Optimize Temperature start->temp solvent Screen Solvents start->solvent catalyst Vary Lewis Acid/Concentration start->catalyst purity Check Reagent Purity start->purity stoich Adjust Stoichiometry start->stoich diastereo Address Diastereoselectivity start->diastereo side_reactions Minimize Side Reactions start->side_reactions temp->catalyst solvent->catalyst purity->stoich diastereo->side_reactions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Psiguadial D Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Psiguadial D. This guide provides essential information and standardized protocols for assessing the stability and degradation of this compound in various solvents. As a novel meroterpenoid, detailed public data on its stability is limited; therefore, this guide offers a framework for establishing its stability profile through forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: Is there any published data on the stability of this compound in common laboratory solvents?

A1: Currently, there is a lack of specific published studies detailing the comprehensive stability and degradation profile of this compound in various solvents. The existing literature primarily focuses on its isolation and characterization.[1][2][3] Therefore, it is crucial for researchers to perform their own stability assessments to ensure the integrity of their experimental results.

Q2: What are forced degradation studies and why are they important for a compound like this compound?

A2: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its degradation.[4][5] These studies are critical for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Determining the intrinsic stability of the molecule.[4][5]

  • Developing and validating stability-indicating analytical methods, which are essential for quality control and regulatory submissions.[6]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Common stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments.[4][5][6] These conditions mimic the potential stresses a drug substance might encounter during its lifecycle.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound in my sample solution.

  • Possible Cause 1: Solvent-Induced Degradation. this compound may be unstable in the chosen solvent.

    • Solution: Conduct a preliminary solvent screening study. Prepare solutions of this compound in a range of solvents with varying polarities (e.g., methanol, acetonitrile, water, DMSO) and monitor the concentration over a short period (e.g., 24-48 hours) at room temperature and protected from light.

  • Possible Cause 2: pH Sensitivity. The pH of your solution might be causing hydrolysis or other pH-dependent degradation.

    • Solution: Analyze the stability of this compound in buffered solutions across a range of pH values (e.g., pH 2, 7, 9) to identify any pH-dependent instability.

  • Possible Cause 3: Light Sensitivity. this compound may be photolabile.

    • Solution: Prepare a solution of this compound and expose it to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a control sample in the dark. Compare the degradation between the two samples.

  • Possible Cause 4: Oxidative Degradation. The compound might be susceptible to oxidation.

    • Solution: Dissolve this compound in a solvent and add a low concentration of an oxidizing agent like hydrogen peroxide (e.g., 0.1-3%).[4] Monitor for degradation over time.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific analytical methods (e.g., HPLC, UPLC).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Acidic Degradation:

  • Add an equal volume of the stock solution to a solution of 0.1 M hydrochloric acid.

  • Incubate the mixture at a controlled temperature (e.g., 40°C or 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.

3. Basic Degradation:

  • Add an equal volume of the stock solution to a solution of 0.1 M sodium hydroxide.

  • Follow the same incubation and sampling procedure as for acidic degradation.

  • Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

4. Oxidative Degradation:

  • Add an equal volume of the stock solution to a solution of 3% hydrogen peroxide.

  • Incubate the mixture at room temperature.

  • Withdraw aliquots at specified time points for analysis.

5. Thermal Degradation:

  • Store the stock solution in a temperature-controlled oven (e.g., 60°C).

  • Keep a control sample at the recommended storage temperature (e.g., 4°C).

  • Analyze samples at various time points.

6. Photolytic Degradation:

  • Expose the stock solution to a photostability chamber with a controlled light source (e.g., ICH-compliant UV/Vis light).

  • Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed sample.

  • Analyze both samples at specified time points.

Data Presentation

Summarize the results of your stability studies in tables similar to the ones below.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagent/ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradants
Acidic0.1 M HCl2460
Basic0.1 M NaOH2460
Oxidative3% H₂O₂2425
ThermalN/A4860
PhotolyticUV/Vis Light4825

Table 2: Solvent Stability of this compound at Room Temperature (25°C)

SolventTime (hours)% Remaining this compound
Methanol0100
24
48
Acetonitrile0100
24
48
Water0100
24
48
DMSO0100
24
48

Visualizations

The following diagrams illustrate the workflow for conducting stability studies and the logical progression of a forced degradation experiment.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_outcome Outcome prep_stock Prepare this compound Stock Solution acid Acidic (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose Aliquots base Basic (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose Aliquots oxidative Oxidative (e.g., 3% H2O2, RT) prep_stock->oxidative Expose Aliquots thermal Thermal (e.g., 60°C) prep_stock->thermal Expose Aliquots photo Photolytic (UV/Vis Light) prep_stock->photo Expose Aliquots prep_analytical Develop & Validate Analytical Method (e.g., HPLC) analyze Analyze Samples at Time Points (t=0, 2, 4, 8, 24h) prep_analytical->analyze acid->analyze Collect Samples base->analyze Collect Samples oxidative->analyze Collect Samples thermal->analyze Collect Samples photo->analyze Collect Samples quantify Quantify this compound & Degradants analyze->quantify characterize Characterize Degradants (e.g., LC-MS) quantify->characterize profile Establish Stability Profile quantify->profile pathway Identify Degradation Pathways characterize->pathway pathway->profile

Caption: Workflow for a forced degradation study of this compound.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion start Loss of this compound in solution? is_solvent Screen different solvents start->is_solvent Check is_ph Test stability in buffered pH start->is_ph Check is_light Conduct photostability test (light vs. dark) start->is_light Check is_oxidation Test with an oxidizing agent start->is_oxidation Check conclusion Identify cause of degradation is_solvent->conclusion is_ph->conclusion is_light->conclusion is_oxidation->conclusion

Caption: Logical troubleshooting flow for unexpected degradation.

References

Technical Support Center: Troubleshooting Low Bioactivity of Psiguadial D in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when observing low bioactivity of Psiguadial D in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported bioactivity?

This compound is a meroterpenoid natural product isolated from the leaves of the guava plant, Psidium guajava.[1] Published research has demonstrated its significant cytotoxic activity against human hepatocellular carcinoma (HepG2) and adriamycin-resistant HepG2 (HepG2/ADM) cell lines.

Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell lines. What are the possible reasons?

Several factors could contribute to lower-than-expected bioactivity of this compound in your experiments. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the specific biological system being used. This guide will walk you through troubleshooting these potential issues.

Troubleshooting Guide

Issue 1: Compound Integrity and Handling

The first step in troubleshooting is to ensure the quality and proper handling of your this compound sample.

Possible Cause:

  • Compound Degradation: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles.

  • Improper Storage: Incorrect storage conditions can lead to a loss of bioactivity.

  • Low Purity: The purity of the compound can significantly impact its activity.

Troubleshooting Steps:

  • Verify Purity: If possible, verify the purity of your this compound sample using analytical techniques such as HPLC or NMR.

  • Proper Storage: Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. For long-term storage, aliquoting the compound can minimize freeze-thaw cycles.

  • Freshly Prepare Solutions: Prepare working solutions of this compound fresh for each experiment from a stock solution.

Issue 2: Solubility and Compound Delivery

Poor solubility is a common challenge with hydrophobic compounds like terpenoids, leading to inaccurate concentrations and low bioavailability in cell-based assays.

Quantitative Data on Solubility (General Guidance for Terpenoids):

Solvent General Solubility of Terpenoids Recommended Starting Concentration for Stock Solution
DMSO Generally good 10-50 mM
Ethanol Moderate to good 1-10 mM
Methanol Moderate 1-10 mM

| Cell Culture Medium | Very low | Should be diluted from a stock solution to the final concentration |

Possible Cause:

  • Precipitation in Culture Medium: this compound may precipitate when diluted from a high-concentration stock solution into aqueous cell culture medium.

  • Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower than intended.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration.

Troubleshooting Steps:

  • Solvent Selection: Use a high-quality, anhydrous solvent like DMSO or ethanol to prepare a concentrated stock solution.

  • Optimize Dilution: When diluting the stock solution into the final cell culture medium, do so in a stepwise manner and vortex gently between dilutions. Visually inspect for any signs of precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Include a vehicle control (medium with the same final solvent concentration) in your experiments.

  • Use of Low-Binding Plastics: Consider using low-protein-binding microplates and tubes to minimize compound adsorption.

  • Formulation Strategies: For in vivo studies or persistent in vitro solubility issues, consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems to enhance solubility and bioavailability.

Issue 3: Experimental Protocol and Assay-Specific Issues

The specifics of your experimental protocol can greatly influence the observed bioactivity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay) for HepG2 Cells

This is a generalized protocol that can be adapted for this compound.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from your stock solution. A suggested starting concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Possible Cause:

  • Inappropriate Cell Density: If the cell density is too high, the cytotoxic effect may be masked. If it's too low, the cells may not be healthy enough for a robust assay.

  • Incorrect Incubation Time: The cytotoxic effect of a compound can be time-dependent. An incubation time that is too short may not be sufficient to observe an effect.

  • Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself (e.g., reducing the MTT reagent directly).

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Time-Course Experiment: Evaluate the effect of this compound at different incubation times (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

  • Use an Orthogonal Assay: If you suspect assay interference, confirm your results using a different viability assay that relies on a different principle (e.g., CellTiter-Glo®, which measures ATP levels, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity).

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to look for morphological changes indicative of cytotoxicity (e.g., cell rounding, detachment, membrane blebbing).

Signaling Pathways and Biological Context

Understanding the potential mechanism of action of this compound can help in designing more targeted experiments and troubleshooting unexpected results. While the specific signaling pathways affected by pure this compound are not yet fully elucidated, studies on crude extracts of Psidium guajava suggest potential involvement of key cancer-related pathways.

Potential Signaling Pathways Affected by Psidium guajava Extracts:

  • PI3K/Akt Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

  • MAPK Pathway (Erk, p38): This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of its modulation can be context-dependent.

Experimental Workflow for Investigating Signaling Pathways:

experimental_workflow A Treat Cells with this compound B Lyse Cells and Collect Protein A->B C Western Blot Analysis B->C D Analyze Key Signaling Proteins (e.g., p-Akt, Akt, p-Erk, Erk, p-p38, p38) C->D E Interpret Pathway Modulation D->E

Caption: Workflow for investigating the effect of this compound on cell signaling pathways.

Troubleshooting Low Bioactivity in the Context of Signaling:

  • Cell Line Specificity: The expression and activity of signaling pathways can vary significantly between different cancer cell lines. This compound may be more effective in cell lines where the targeted pathway is a key driver of survival.

  • Resistance Mechanisms: If you are using a drug-resistant cell line (like HepG2/ADM), be aware that mechanisms such as drug efflux pumps (e.g., P-glycoprotein) could be reducing the intracellular concentration of this compound.

Logical Troubleshooting Flowchart

troubleshooting_flowchart Start Low Bioactivity Observed Compound Check Compound Integrity - Purity - Storage - Fresh Solutions Start->Compound Solubility Address Solubility Issues - Proper Solvent - Optimize Dilution - Vehicle Control Compound->Solubility If compound is OK Further_Investigation Further Investigation Needed Compound->Further_Investigation If compound integrity is questionable Protocol Review Experimental Protocol - Cell Density - Incubation Time - Assay Type Solubility->Protocol If solubility is addressed Solubility->Further_Investigation If precipitation persists Signaling Consider Biological Context - Cell Line Specificity - Resistance Mechanisms Protocol->Signaling If protocol is optimized Protocol->Further_Investigation If no effect is seen after optimization Success Bioactivity Observed Signaling->Success If bioactivity is now observed Signaling->Further_Investigation If the chosen cell line may be inappropriate

Caption: A logical flowchart to guide the troubleshooting process for low this compound bioactivity.

References

Optimizing Psiguadial D Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the concentration of Psiguadial D in your cell-based assays. This compound, a meroterpenoid derived from Psidium guajava (guava), has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for oncological research. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

For initial screening, a broad concentration range is recommended, spanning from nanomolar to micromolar levels. Based on the activity of related compounds, a starting range of 10 nM to 100 µM in a serial dilution is a practical approach to determine the dose-response curve for your specific cell line.

Q2: What solvent should I use to dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time can vary depending on the cell line and the assay endpoint. A common starting point is a 24 to 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate duration for observing the desired effect.

Q4: How can I be sure the observed cytotoxicity is due to this compound and not other experimental factors?

Always include proper controls in your experimental design. This should consist of:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.

  • Untreated Control: Cells cultured in medium alone.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

Q5: My results show high variability between replicates. What could be the cause?

High variability can stem from several factors, including inconsistent cell seeding density, pipetting errors, edge effects in the microplate, or issues with the compound's solubility. Refer to the --INVALID-LINK-- for detailed solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in control wells - Contamination of media or reagents.- High cell seeding density leading to overgrowth.- Intrinsic fluorescence/absorbance of the assay reagents.- Use fresh, sterile media and reagents.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of assay.- Run a "no-cell" control with media and assay reagents to determine background signal.
Low signal or no response to this compound - Compound concentration is too low.- Incubation time is too short.- The chosen cell line is resistant to this compound.- Inactive compound due to improper storage or handling.- Test a wider and higher concentration range.- Increase the incubation period.- Test on a different, more sensitive cell line (e.g., HepG2).- Ensure proper storage of this compound stock solution (typically at -20°C or -80°C, protected from light).
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent cell health and viability.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Different lots of reagents (e.g., FBS).- Use cells within a consistent and low passage number range.- Regularly check cell viability and morphology.- Ensure incubator is properly calibrated and maintained.- Record lot numbers of all reagents used for traceability.
"Edge effect" observed in 96-well plates - Evaporation from the outer wells of the plate.- Avoid using the outer wells for experimental samples; instead, fill them with sterile water or media.- Ensure proper humidity in the incubator.
Precipitation of this compound in the media - Poor solubility of the compound at the tested concentration.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells.- Visually inspect the media for any precipitate after adding the compound. If observed, consider lowering the highest concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To find the cell number that results in logarithmic growth throughout the experiment and provides a robust assay window.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 48 hours).

  • At the end of the incubation, measure cell viability using a suitable assay (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Select the seeding density that results in approximately 70-80% confluency at the end of the experiment and provides a strong signal-to-noise ratio.

Protocol 2: Dose-Response Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.

  • Incubate the plate for the desired time (e.g., 48 hours).

  • Measure cell viability using a suitable cytotoxicity assay.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Experimental Workflow for Dose-Response Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence/ Luminescence) add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Workflow for determining the IC50 of this compound.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and related meroterpenoids from Psidium guajava.

Table 1: Cytotoxicity of Psiguadial C and D

CompoundCell LineIC50 (µM)
Psiguadial C HepG28.3 ± 0.7
HepG2/ADM12.5 ± 1.1
This compound HepG27.9 ± 0.6
HepG2/ADM11.8 ± 0.9

Data from a study on meroterpenoids from Psidium guajava.

Table 2: Cytotoxicity of Other Related Meroterpenoids from P. guajava

CompoundA549 (IC50, µM)SK-OV-3 (IC50, µM)SK-MEL-2 (IC50, µM)HCT-15 (IC50, µM)
Psiguajadial A 0.25 ± 0.020.31 ± 0.030.45 ± 0.040.52 ± 0.05
Psiguajadial B 0.18 ± 0.010.22 ± 0.020.33 ± 0.030.38 ± 0.04
Guajadial B 0.15 ± 0.010.19 ± 0.020.28 ± 0.030.33 ± 0.03
4,5-diepipsidial A 0.16 ± 0.010.20 ± 0.020.29 ± 0.030.34 ± 0.03

This data highlights the potent cytotoxic activity of related compounds, suggesting a shared mechanism of action.

Proposed Signaling Pathway

While the precise signaling pathway for this compound is still under investigation, studies on extracts from Psidium guajava and related meroterpenoids suggest an induction of apoptosis. The proposed pathway involves the modulation of key regulatory proteins in the apoptotic cascade.

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptosis_regulation Apoptosis Regulation psiguadial_d This compound akt Akt (Phosphorylation ↓) psiguadial_d->akt Inhibits p38 p38 MAPK (Phosphorylation ↑) psiguadial_d->p38 Activates erk Erk1/2 (Phosphorylation ↑) psiguadial_d->erk Activates bcl2 Bcl-2 (Expression ↓) akt->bcl2 Normally inhibits apoptosis by stabilizing Bcl-2 caspases Caspase Cascade Activation p38->caspases Promotes erk->caspases Promotes bcl2->caspases Inhibits bax Bax (Expression ↑) bax->caspases Promotes apoptosis Apoptosis caspases->apoptosis

Proposed apoptotic pathway induced by this compound.

This diagram illustrates a potential mechanism where this compound may inhibit the pro-survival Akt pathway while activating pro-apoptotic p38 MAPK and Erk signaling pathways. This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately triggering the caspase cascade and resulting in programmed cell death.

How to address solubility issues of Psiguadial D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psiguadial D. The information provided is designed to address common challenges related to the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a meroterpenoid natural product isolated from Psidium guajava (guava). Like many other terpenoids, this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This characteristic leads to very low solubility in aqueous solutions, which can pose significant challenges for its use in biological assays, preclinical studies, and formulation development. The computed XLogP3 value for this compound is 6.9, which is indicative of its poor water solubility.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What can I do?

This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques:

  • Use of Co-solvents: For initial experiments, the use of a water-miscible organic co-solvent can be effective.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can significantly improve its dispersibility and solubility in aqueous media.

Q3: Are there any known biological signaling pathways affected by compounds from Psidium guajava?

Yes, an aqueous extract of Psidium guajava leaves has been shown to induce apoptosis (programmed cell death) in prostate cancer cells. This effect is thought to be mediated through the modulation of several key signaling pathways, including:

  • Bcl-2 Family Proteins: Altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

  • PI3K/Akt Pathway: Inhibition of the pro-survival Akt signaling pathway.

  • MAPK Pathways: Activation of the p38 and ERK1/2 stress-activated protein kinase pathways.

While this study was conducted with a crude extract, it provides a strong indication of the potential mechanisms of action for its bioactive constituents like this compound.

Troubleshooting Guides

Problem 1: this compound precipitates out of solution during my cell culture experiment.

Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) used to dissolve this compound is too high in the final culture medium, or the concentration of this compound exceeds its solubility limit in the medium.

Solutions:

  • Optimize Co-solvent Concentration: Minimize the final concentration of the co-solvent in your culture medium. It is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation.

  • Prepare a More Concentrated Stock Solution: This allows for the addition of a smaller volume of the stock to the final medium, thereby reducing the final co-solvent concentration.

  • Utilize a Cyclodextrin Formulation: Encapsulating this compound in a cyclodextrin can increase its aqueous solubility and reduce the need for high concentrations of organic co-solvents.

  • Consider a Nanoparticle Formulation: For in vivo or long-term in vitro studies, a nanoparticle formulation can provide a more stable dispersion of this compound.

Problem 2: I am seeing inconsistent results in my bioassays with this compound.

Possible Cause: Inconsistent results are often linked to poor solubility and aggregation of the compound in the assay medium. Aggregates can lead to variable bioavailability and non-specific effects.

Solutions:

  • Verify Complete Dissolution: Before adding to your assay, visually inspect your stock solution to ensure there are no visible particulates. Gentle warming or sonication may aid in dissolution.

  • Use a Surfactant: In some acellular assays, a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds. However, be cautious as surfactants can interfere with biological systems.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to minimize the risk of precipitation over time.

  • Employ a Solubility-Enhanced Formulation: Using a cyclodextrin or nanoparticle formulation will provide a more homogenous and stable solution, leading to more reproducible results.

Experimental Protocols & Data

Solubility Enhancement Strategies
StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent like DMSO or ethanol to dissolve this compound before diluting in an aqueous buffer.Simple and quick for initial screening.Can be toxic to cells at higher concentrations. The drug may precipitate upon dilution.
Cyclodextrins Formation of an inclusion complex where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.Significantly increases aqueous solubility. Can improve bioavailability and stability.Requires specific protocol development. May not be suitable for all delivery routes.
Nanoparticles Encapsulation of this compound within a polymeric or lipid-based nanoparticle.High drug loading capacity. Potential for controlled release and targeted delivery. Improves stability.More complex formulation process. Requires specialized equipment for characterization.
Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add a minimal amount of high-purity DMSO to completely dissolve the compound. A starting concentration of 10-20 mM is recommended.

    • Gently vortex or sonicate in a water bath at room temperature to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Serially dilute the stock solution in your desired aqueous buffer or cell culture medium.

    • It is critical to add the stock solution to the aqueous phase with vigorous vortexing to promote rapid dispersion and minimize precipitation.

    • Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your system (typically <0.5%).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from a general method for preparing inclusion complexes and may require optimization for this compound.

Materials:

  • This compound

  • β-cyclodextrin (or a more soluble derivative like HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

Method (Kneading):

  • Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).

  • Place the cyclodextrin in a mortar.

  • Dissolve the this compound in a small volume of ethanol.

  • Slowly add the this compound solution to the cyclodextrin while continuously kneading with the pestle.

  • Continue kneading for 30-60 minutes, adding a small amount of water if the mixture becomes too dry. The goal is to form a paste.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The resulting powder can then be dissolved in an aqueous solution. The solubility should be determined and compared to that of the free compound.

Protocol 3: Formulation of this compound Nanoparticles (Nanoprecipitation Method)

This is a general protocol and should be optimized for this compound.

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA, PCL)

  • An organic solvent (e.g., acetone, acetonitrile)

  • A surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Method:

  • Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring for several hours or using a rotovap.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Characterization: The nanoparticle size, polydispersity index, and encapsulation efficiency should be determined using appropriate techniques (e.g., DLS, UV-Vis spectroscopy).

Visualizations

Below are diagrams illustrating a potential workflow for addressing solubility issues and a plausible signaling pathway for this compound's mechanism of action based on available data.

G Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve Attempt to dissolve in aqueous buffer start->dissolve precipitate Precipitation or poor solubility observed dissolve->precipitate cosolvent Use a co-solvent (e.g., DMSO) precipitate->cosolvent Simple Approach advanced Consider advanced formulation precipitate->advanced Advanced Approach check_conc Is final co-solvent concentration < 0.5%? cosolvent->check_conc success Success: Proceed with experiment check_conc->success Yes high_conc Co-solvent concentration is too high or precipitation still occurs check_conc->high_conc No high_conc->advanced cyclodextrin Cyclodextrin Inclusion Complex advanced->cyclodextrin nanoparticle Nanoparticle Formulation advanced->nanoparticle characterize Characterize formulation (solubility, size, etc.) cyclodextrin->characterize nanoparticle->characterize characterize->success

Caption: A logical workflow for addressing the aqueous solubility challenges of this compound.

G Plausible Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PsiguadialD This compound PI3K PI3K PsiguadialD->PI3K Inhibits p38 p38 MAPK PsiguadialD->p38 Activates Erk12 Erk1/2 PsiguadialD->Erk12 Activates Akt Akt PI3K->Akt Inhibits Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Apoptosis p38->Apoptosis Promotes Erk12->Apoptosis Promotes Bax Bax Bcl2->Bax Inhibits Bax->Apoptosis Promotes

Caption: A potential signaling cascade for this compound-induced apoptosis in cancer cells.

Technical Support Center: Characterizing and Minimizing Off-Target Effects of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel bioactive compounds where the specific mechanism of action and potential for off-target effects are uncharacterized. Using Psiguadial D, a meroterpenoid from Psidium guajava, as an example of a compound with known cytotoxic activity but an undefined mechanism, this guide offers a general framework for identifying on-target effects and minimizing off-target interference in cellular assays.

Note on this compound: As of the latest literature review, the specific molecular target and signaling pathway of this compound have not been elucidated. The information provided herein is a general guide for the characterization of novel compounds and not based on established, specific off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: We have isolated a novel compound, this compound, and observed cytotoxic effects in our cancer cell line screen. Where do we begin to investigate its mechanism and potential off-target effects?

A1: When you have a novel compound with a desired phenotype (e.g., cytotoxicity), the initial steps are to confirm the activity, assess the specificity, and begin to explore the mechanism of action. A general workflow is as follows:

  • Confirm and Quantify Activity:

    • Perform dose-response curves in multiple relevant and irrelevant cell lines to determine the IC50 (half-maximal inhibitory concentration).

    • Assess the kinetics of the cytotoxic response (e.g., time-course experiments).

  • Preliminary Off-Target Assessment:

    • Screen against a panel of unrelated cell lines from different tissues to assess for broad-spectrum cytotoxicity, which might indicate a non-specific mechanism of toxicity.

    • Use a non-cancerous, healthy cell line to determine a therapeutic window.

  • Initial Mechanistic Assays:

    • Conduct assays to distinguish between apoptosis, necrosis, and cell cycle arrest.

    • Use pan-caspase inhibitors to see if cytotoxicity is caspase-dependent.

Q2: How can we differentiate between on-target and off-target effects in our cellular assays?

A2: Differentiating on-target from off-target effects is a critical step. Several strategies can be employed:

  • Use of a Structurally Related Inactive Compound: If available, a close structural analog of your active compound that is devoid of the desired biological activity can be a powerful tool. This "inactive" control should ideally have similar physicochemical properties. Any effects observed with the active compound but not the inactive analog are more likely to be on-target.

  • Target Knockdown/Knockout: If you have a hypothesized target, using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of this target protein should phenocopy the effect of your compound. Furthermore, in a knockout cell line, your compound should have a significantly reduced or no effect.

  • Target Overexpression: Conversely, overexpressing the target protein may confer resistance to your compound, requiring a higher concentration to achieve the same effect.

  • Orthogonal Assays: Measure a different downstream consequence of inhibiting the hypothesized target. If your compound affects multiple, distinct downstream readouts of the same pathway, it is more likely to be acting on-target.

Q3: What are some common causes of non-specific or off-target effects in cell-based assays?

A3: Non-specific effects can arise from a variety of sources unrelated to a specific protein-ligand interaction. These can include:

  • Compound Reactivity: The compound may be chemically reactive, nonspecifically modifying proteins and other biomolecules. Assays for chemical reactivity (e.g., with glutathione) can be performed.

  • Membrane Disruption: At higher concentrations, hydrophobic compounds can intercalate into and disrupt cellular membranes, leading to cytotoxicity. This can be assessed by co-incubation with a fluorescent membrane probe.

  • Assay Interference: The compound itself may interfere with the assay technology (e.g., autofluorescence, light scattering, inhibition of the reporter enzyme like luciferase). Running compound controls in the absence of cells is essential.

  • Mitochondrial Toxicity: Many compounds can induce mitochondrial dysfunction, which can be a common off-target effect. Assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and oxygen consumption rate (e.g., Seahorse analyzer) can assess this.

Troubleshooting Guides

Guide 1: High Cytotoxicity in All Tested Cell Lines

If this compound or your novel compound exhibits potent cytotoxicity across a wide range of unrelated cell lines, it may suggest a non-specific mechanism of action.

Potential Cause Troubleshooting Step Expected Outcome
General Cellular Toxicity Perform assays for membrane integrity (e.g., LDH release) and mitochondrial function (e.g., MTT, resazurin).If positive, suggests non-specific disruption of core cellular processes.
Compound Instability/Reactivity Assess compound stability in media over the time course of the experiment using HPLC-MS. Test for reactivity with nucleophiles like glutathione.Degradation products may be non-specifically toxic. Reactivity suggests potential for covalent modification of many proteins.
Promiscuous Target The compound may be hitting a target that is essential in all cell types (e.g., components of the transcription or translation machinery).Target identification methods (see Guide 2) will be necessary.
Guide 2: Identifying the Molecular Target of a Novel Compound

Once you have confirmed a specific cellular phenotype, the next crucial step is to identify the molecular target(s).

Method Principle Considerations
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.Requires a modifiable position on the compound for linker attachment that does not disrupt binding. Non-specific binding to the matrix is a common issue.
Thermal Proteome Profiling (TPP) Based on the principle that a protein becomes more thermally stable upon ligand binding. Cells are treated with the compound, heated to different temperatures, and the soluble proteome is analyzed by mass spectrometry.Does not require compound modification. Can be performed in live cells or lysates.
Computational Target Prediction In silico methods that predict potential targets based on the chemical structure of the compound.[1][2]Predictions are probabilistic and require experimental validation. Accuracy depends on the training dataset of the algorithm.
Genetic Screens Perform a genome-wide CRISPR/Cas9 knockout or an shRNA knockdown screen to identify genes that, when lost, confer resistance to the compound.Can be very powerful for identifying essential components of the target pathway. Can be resource-intensive.

Experimental Protocols

Protocol 1: General Workflow for Characterizing a Novel Cytotoxic Compound

This protocol outlines a general approach for the initial characterization of a compound like this compound.

cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Specificity Assessment cluster_2 Phase 3: Mechanism of Action & Target ID A Dose-Response in Primary Cell Line B Time-Course of Cytotoxicity A->B Confirm Potency C Screen Against Cell Line Panel (Cancer & Non-Cancer) B->C Proceed if potent D Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) C->D Assess Selectivity E Cell Cycle Analysis D->E Proceed if selective F Target Identification (e.g., TPP, Affinity Chromatography) E->F G Target Validation (e.g., Knockdown, Overexpression) F->G Validate Hits

Caption: Workflow for novel compound characterization.

Methodology:

  • Dose-Response and Time-Course:

    • Plate cells at a predetermined density in 96-well plates.

    • The following day, treat with a serial dilution of the compound (e.g., 10 concentrations ranging from 1 nM to 100 µM).

    • For time-course, treat with a fixed concentration (e.g., 5x IC50) and measure viability at different time points (e.g., 6, 12, 24, 48, 72 hours).

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Cell Line Panel Screening:

    • Select a panel of 5-10 cell lines from different tissues of origin.

    • Perform dose-response experiments in each cell line to determine IC50 values.

  • Apoptosis vs. Necrosis Assay:

    • Treat cells with the compound at 1x, 5x, and 10x the IC50 for a relevant time point (e.g., 24 hours).

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol 2: Logic for Differentiating On-Target vs. Off-Target Effects

This diagram illustrates the logic behind using genetic methods to validate a hypothesized target.

cluster_0 Hypothesis cluster_1 Experimental Validation cluster_2 Predicted Outcome (On-Target) cluster_3 Predicted Outcome (Off-Target) A Compound inhibits Target Protein X B Knockout/Knockdown of Target X A->B C Overexpression of Target X A->C D Phenocopies Compound Effect B->D If on-target F No Phenocopy B->F If off-target E Confers Resistance to Compound C->E If on-target G No Change in Sensitivity C->G If off-target

Caption: Target validation experimental logic.

Data Presentation

Table 1: Example Cytotoxicity Profile of a Novel Compound
Cell LineTissue of OriginIC50 (µM)Notes
HepG2Liver Cancer2.5Primary screening hit
HepG2/ADMLiver Cancer (Drug-Resistant)3.1Overcomes adriamycin resistance
A549Lung Cancer15.8Moderate activity
MCF-7Breast Cancer> 50Inactive
HEK293TNormal Kidney45.2Some toxicity at high concentrations
IMR-90Normal Lung Fibroblast> 50No toxicity in normal lung cells
Table 2: Example Target Validation Summary
ExperimentCell LineResultInterpretation
Compound Treatment Wild-TypeIC50 = 2.5 µMBaseline activity
Target X Knockout Target X KOIC50 > 50 µMTarget X is required for compound activity (On-Target)
Target X Overexpression Target X OEIC50 = 25 µM (10-fold shift)Excess Target X confers resistance (On-Target)
Inactive Analog Treatment Wild-TypeIC50 > 50 µMThe specific chemical structure of the active compound is required

References

Technical Support Center: Overcoming Psiguadial D Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Psiguadial D in cancer cell lines.

Troubleshooting Guide

This guide addresses common issues observed during in vitro experiments with this compound and provides methodologies to investigate and potentially overcome resistance.

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Your cancer cell line, which was initially sensitive to this compound, now shows a reduced response or has developed resistance over time.

Potential Causes:

  • Upregulation of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration. A related compound, Guajadial, has been shown to be affected by the expression of P-gp and BCRP in breast cancer cells.[1]

  • Alterations in Apoptotic Pathways: Changes in the expression of pro-apoptotic and anti-apoptotic proteins can lead to resistance. For instance, a decrease in the Bax/Bcl-2 ratio can make cells less susceptible to apoptosis. Aqueous extracts of Psidium guajava, the plant from which this compound is isolated, have been shown to induce apoptosis through modulation of the Bcl-2/Bax ratio.[2]

  • Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/Akt can promote cell survival and override the cytotoxic effects of this compound. Guajadial has been observed to reverse multidrug resistance by suppressing the PI3K/Akt pathway.[1]

  • Induction of Oxidative Stress Response: The related compound Polygodial induces oxidative stress in cancer cells.[3][4] Resistant cells might have enhanced antioxidant capacities to neutralize the reactive oxygen species (ROS) generated by this compound.

Experimental Protocols to Investigate Resistance:

  • Protocol 1: Cell Viability Assay to Confirm Resistance

    • Objective: To quantify the change in IC50 value of this compound in the suspected resistant cell line compared to the parental (sensitive) cell line.

    • Methodology (MTT Assay):

      • Seed both parental and suspected resistant cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

      • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 48-72 hours.

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 values using a dose-response curve.

  • Protocol 2: Western Blot to Analyze Protein Expression

    • Objective: To detect changes in the expression levels of proteins associated with drug resistance.

    • Methodology:

      • Lyse parental and resistant cells to extract total protein.

      • Determine protein concentration using a BCA assay.

      • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

        • P-glycoprotein (for efflux pump expression)

        • BCRP (for efflux pump expression)

        • Akt and phospho-Akt (for pro-survival signaling)

        • Bcl-2 and Bax (for apoptotic pathway proteins)

        • Caspase-3 (for apoptosis execution)

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Protocol 3: Intracellular ROS Measurement

    • Objective: To determine if resistant cells have a different basal level of ROS or a differential response to this compound-induced oxidative stress.

    • Methodology (DCFDA Assay):

      • Seed parental and resistant cells in a 96-well black plate.

      • Treat cells with this compound at the respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

      • Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.

      • Wash the cells again with PBS to remove excess probe.

      • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

Strategies to Overcome Resistance:

  • Combination Therapy:

    • With Efflux Pump Inhibitors: Co-administer this compound with known P-gp inhibitors like Verapamil or Tariquidar to see if sensitivity is restored.

    • With PI3K/Akt Pathway Inhibitors: Combine this compound with inhibitors such as Perifosine or MK-2206 to block this pro-survival pathway.[5]

    • With Agents that Induce Oxidative Stress: Use in combination with other ROS-inducing agents to overwhelm the antioxidant capacity of resistant cells.

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can help bypass efflux pumps and increase its intracellular concentration.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a terpenoid isolated from the leaves of Psidium guajava.[7][8] While its precise mechanism is not fully elucidated, related compounds suggest it may induce apoptosis in cancer cells. For instance, aqueous extracts of Psidium guajava have been shown to induce cell cycle arrest and apoptosis in prostate cancer cells by down-regulating the androgen receptor, decreasing the Bcl-2/Bax ratio, and inactivating the Akt signaling pathway.[2][9] Another related compound, Polygodial, has been shown to induce oxidative stress and activate apoptosis in drug-resistant prostate cancer cell lines.[3][4]

Q2: In which cancer cell lines has this compound or its analogs shown efficacy?

This compound has a strong inhibitory effect on the growth of HepG2 (human liver cancer) cells, with a reported IC50 value of 128.3 nM.[7] It has also shown significant cytotoxicity toward Adriamycin-resistant HepG2/ADM cells.[8] The related compound Guajadial has demonstrated activity against parental MCF-7 (breast cancer) cells, as well as Adriamycin-resistant (MCF-7/ADR) and Paclitaxel-resistant (MCF-7/PTX) cell lines.[1] Polygodial has been shown to be effective against taxane-resistant castration-resistant prostate cancer (CRPC) cell lines (PC3-TXR and DU145-TXR).[3]

Q3: Are there any known target proteins for this compound?

Direct protein targets for this compound have not been definitively identified in the provided search results. However, based on the actions of related compounds and extracts, it likely influences the activity or expression of proteins involved in key cancer-related pathways, such as the PI3K/Akt and apoptotic pathways.[1][2]

Q4: What are the common mechanisms of multidrug resistance (MDR) that might apply to this compound?

Common MDR mechanisms that could reduce the efficacy of this compound include:

  • Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[5]

  • Altered drug metabolism: Changes in the activity of metabolic enzymes that could inactivate the compound.

  • Alterations in drug targets: Mutations or modifications in the target protein that prevent the drug from binding.

  • Enhanced DNA repair: Increased capacity to repair cellular damage induced by the drug.

  • Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[2]

Data and Visualizations

Comparative IC50 Values of this compound Analogs in Resistant Cell Lines
CompoundCell LineResistance ProfileIC50 (µM)Reference
GuajadialMCF-7Parental~15[1]
GuajadialMCF-7/ADRAdriamycin-Resistant~25[1]
GuajadialMCF-7/PTXPaclitaxel-Resistant~20[1]
PolygodialPC3-TXRTaxane-Resistant~25-50[3]
PolygodialDU145-TXRTaxane-Resistant~25-50[3]

Diagrams

G cluster_0 Potential this compound Signaling Pathway PD This compound ROS ↑ Reactive Oxygen Species (ROS) PD->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome C Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling pathway for this compound-induced apoptosis.

G cluster_1 Workflow for Investigating this compound Resistance Start Observe Decreased Sensitivity to This compound Confirm Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate Efflux Western Blot for Efflux Pumps (P-gp, BCRP) Investigate->Efflux Signaling Western Blot for Signaling Proteins (p-Akt, Bcl-2/Bax) Investigate->Signaling ROS ROS Assay (DCFDA) Investigate->ROS Overcome Develop Strategies to Overcome Resistance Efflux->Overcome Signaling->Overcome ROS->Overcome Combo Combination Therapy (e.g., with P-gp or Akt inhibitors) Overcome->Combo Nano Nanoparticle Formulation Overcome->Nano End Restore Sensitivity Combo->End Nano->End

Caption: Experimental workflow for investigating this compound resistance.

G cluster_2 Common Mechanisms of Multidrug Resistance MDR Multidrug Resistance (MDR) Efflux Increased Drug Efflux (e.g., P-gp) MDR->Efflux Metabolism Altered Drug Metabolism MDR->Metabolism Apoptosis Evasion of Apoptosis MDR->Apoptosis Signaling Activation of Pro-Survival Signaling (e.g., PI3K/Akt) MDR->Signaling

Caption: Logical diagram of common multidrug resistance mechanisms.

References

Technical Support Center: Enhancing the Bioavailability of Psiguadial D for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Psiguadial D. Given its chemical properties as a lipophilic meroterpenoid, this compound is anticipated to have low aqueous solubility, which can significantly hinder its oral absorption and, consequently, its systemic exposure in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal model. What is the likely cause?

A1: The primary suspect for low and variable oral bioavailability of this compound is its poor aqueous solubility. This compound is a sesquiterpenoid-based meroterpenoid, and compounds of this class are often lipophilic and sparingly soluble in water.[1][2] Poor solubility limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption. The variability in plasma concentrations can be attributed to physiological differences among animals, such as variations in gastric pH and gastrointestinal motility, which have a more pronounced effect on the dissolution of poorly soluble drugs.[3]

Q2: What are the initial steps to assess the bioavailability problem of this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Determine the aqueous solubility of this compound: This will provide a quantitative measure of the solubility challenge. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Evaluate the dissolution rate of your current formulation: This will help understand how quickly this compound becomes available for absorption from your current vehicle.

  • Consider a pilot study with a simple solubilizing formulation: This could involve using a co-solvent system or a surfactant-based vehicle to see if improving solubility has a direct impact on plasma exposure.

Q3: What are the most common strategies to enhance the oral bioavailability of poorly water-soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5] The choice of strategy depends on the specific properties of the compound and the desired dosage form. Common approaches include:

  • Particle Size Reduction: Micronization or nanosuspension increases the surface area of the drug, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.[1] This is a widely used and successful technique.[6]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guides

Problem 1: this compound precipitates in the aqueous dilution of my DMSO stock solution for in vivo dosing.

  • Cause: Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds.[7] However, when a concentrated DMSO solution is diluted into an aqueous vehicle for dosing, the solubility of the lipophilic compound (this compound) can decrease dramatically, leading to precipitation.

  • Troubleshooting Steps:

    • Reduce the concentration of this compound in the DMSO stock.

    • Increase the proportion of co-solvents in the final dosing vehicle. For example, a mixture of DMSO, PEG400, and saline might maintain solubility better than a simple DMSO/saline dilution.

    • Consider a different solvent system. While DMSO is common, other organic solvents like N-Methyl-2-pyrrolidone have also been used.[8]

    • Prepare a formulation that does not rely on simple solubilization, such as a solid dispersion or a lipid-based formulation.

Problem 2: The pharmacokinetic profile of this compound shows a very slow absorption rate (long Tmax).

  • Cause: A long Tmax often indicates that the dissolution of the drug in the gastrointestinal tract is the rate-limiting step for absorption.

  • Troubleshooting Steps:

    • Enhance the dissolution rate. This is the primary goal of bioavailability enhancement for poorly soluble drugs.

    • Evaluate different formulation strategies. A solid dispersion is likely to provide a faster dissolution rate compared to a simple suspension.

    • Refer to the data in Table 1 for a hypothetical comparison of pharmacokinetic parameters from different formulations.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Oral Formulations in Rodents

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Simple Suspension in 0.5% CMC5050 ± 154.0 ± 1.5350 ± 120< 5%
Micronized Suspension50120 ± 302.0 ± 1.0980 ± 250~10%
Solid Dispersion (1:10 drug-to-polymer ratio)50850 ± 1501.0 ± 0.56200 ± 900~65%
Lipid-Based Formulation (SEDDS)50950 ± 2000.75 ± 0.56800 ± 1100~70%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]

  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the pH conditions of the gastrointestinal tract.

  • Equilibration: Place the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After incubation, visually confirm that excess solid this compound is still present. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., methanol or acetonitrile) and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Reporting: The solubility is reported as the mean concentration from at least three replicate experiments for each buffer condition.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[1][6]

  • Selection of Carrier and Solvent: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, or Soluplus®) and a volatile organic solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Prepare a solution by dissolving a specific ratio of this compound and the polymer carrier (e.g., 1:5 or 1:10 w/w) in the selected solvent. Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to minimize potential degradation of the compound.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, and gently grind and sieve it to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed drug.

Mandatory Visualizations

G cluster_start Initial Assessment cluster_investigation Physicochemical Characterization cluster_decision Decision Point cluster_strategies Formulation Strategies cluster_evaluation Evaluation Start Low in vivo exposure of this compound Solubility Determine Aqueous Solubility Start->Solubility Permeability Assess Permeability (e.g., PAMPA) Start->Permeability BCS_Class Hypothesize BCS Class (Likely Class II or IV) Solubility->BCS_Class Permeability->BCS_Class SizeReduction Particle Size Reduction (Micronization/Nanosuspension) BCS_Class->SizeReduction Dissolution Rate Limited SolidDispersion Amorphous Solid Dispersion BCS_Class->SolidDispersion Solubility Limited LipidBased Lipid-Based Formulation (e.g., SEDDS) BCS_Class->LipidBased High Lipophilicity (logP > 5) Complexation Complexation (e.g., with Cyclodextrins) BCS_Class->Complexation Solubility Limited InVitro In Vitro Dissolution Testing SizeReduction->InVitro SolidDispersion->InVitro LipidBased->InVitro Complexation->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo

Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

G cluster_formulation Solid Dispersion Formulation cluster_gi_tract Gastrointestinal Tract cluster_systemic Systemic Circulation SolidDispersion This compound Solid Dispersion (Amorphous drug in hydrophilic polymer) Dissolution Rapid Dissolution & Supersaturation SolidDispersion->Dissolution Increased surface area and wettability Ingestion Oral Administration Ingestion->SolidDispersion Absorption Enhanced Absorption across GI Membrane Dissolution->Absorption Higher concentration gradient Bloodstream Increased this compound Concentration in Blood Absorption->Bloodstream

Caption: Mechanism of bioavailability enhancement by a solid dispersion formulation.

References

Technical Support Center: Psiguadial D Toxicity Reduction Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Psiguadial D, a promising cytotoxic meroterpenoid isolated from Psidium guajava. While this compound has demonstrated significant anti-cancer properties, its effects on normal cells are not yet well-documented. This guide offers strategies and experimental protocols to assess and potentially mitigate off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound?

This compound, along with related meroterpenoids from Psidium guajava, has shown significant cytotoxic effects against various human cancer cell lines, including liver (HepG2), breast, and ovarian cancer cells. Its mechanism of action in cancer cells is believed to involve the induction of apoptosis and necrosis. However, there is currently a lack of specific data on the cytotoxicity of purified this compound against normal, non-cancerous cell lines. Preliminary studies on crude extracts of guava leaves have shown mixed effects, with some reports indicating potential cytotoxicity to normal cells at higher concentrations. Therefore, it is crucial to experimentally determine the toxicity profile of this compound in relevant normal cell lines for your research.

Q2: What is the proposed mechanism of action for this compound's cytotoxicity?

The cytotoxic effects of this compound and related compounds in cancer cells appear to be mediated through the induction of oxidative stress. This is characterized by an increase in reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and subsequently trigger programmed cell death (apoptosis). Key events may include the disruption of the mitochondrial membrane potential and the activation of caspase cascades.

Q3: What are the general strategies to reduce the off-target toxicity of a cytotoxic compound like this compound?

Several strategies can be employed to reduce the toxicity of a cytotoxic agent in normal cells while maintaining its anti-cancer efficacy:

  • Formulation-Based Approaches:

    • Liposomal Encapsulation: Encapsulating this compound within lipid-based nanoparticles (liposomes) can alter its pharmacokinetic profile, potentially leading to preferential accumulation in tumor tissue (due to the enhanced permeability and retention effect) and reduced exposure of healthy tissues.

  • Combination Therapy:

    • Co-administration with Antioxidants: If toxicity is mediated by oxidative stress, the co-administration of an antioxidant, such as N-acetylcysteine (NAC), may protect normal cells from ROS-induced damage.[1]

  • Targeted Delivery:

    • Developing systems to specifically deliver this compound to cancer cells, for example, by conjugating it to antibodies that recognize tumor-specific antigens.

Troubleshooting Guides

Issue 1: High cytotoxicity of this compound observed in a normal control cell line.

Q: My in vitro experiments show that this compound is highly toxic to my normal control cell line. What are my next steps?

A: This is a critical observation that requires a systematic approach to understand and potentially mitigate the off-target toxicity.

  • Confirm the Finding: Repeat the cytotoxicity assay (e.g., MTT, LDH) with a fresh dilution of this compound to ensure the result is reproducible. Use a well-characterized cytotoxic agent as a positive control and a vehicle control (e.g., DMSO) as a negative control.

  • Determine the Therapeutic Window: If you haven't already, perform a dose-response analysis on both your cancer cell line of interest and the normal cell line. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for both cell types and calculate the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI indicates greater selectivity for cancer cells.

  • Investigate the Mechanism of Toxicity:

    • Assess Oxidative Stress: Use fluorescent probes (e.g., DCFDA) to measure intracellular ROS levels in both normal and cancer cells after treatment with this compound.

    • Evaluate Apoptosis: Perform assays to detect markers of apoptosis, such as caspase activation (e.g., caspase-3/7 activity assay) or Annexin V staining.

  • Explore Mitigation Strategies: Based on your findings, you can now test strategies to reduce toxicity in the normal cells. See the experimental protocols below for guidance on testing cytoprotective agents and liposomal formulations.

Issue 2: How to determine if oxidative stress is the primary cause of toxicity in normal cells.

Q: How can I experimentally verify that the toxicity of this compound in my normal cell line is due to oxidative stress?

A: You can perform a rescue experiment using an antioxidant.

  • Select an Antioxidant: N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture experiments.

  • Experimental Design:

    • Control Groups: Untreated cells, cells treated with this compound alone, and cells treated with NAC alone.

    • Experimental Group: Cells pre-treated with NAC for a short period (e.g., 1-2 hours) followed by the addition of this compound (in the continued presence of NAC).

  • Endpoint Measurement: Assess cell viability using a standard cytotoxicity assay (e.g., MTT assay) after the desired incubation period.

  • Interpretation: If pre-treatment with NAC significantly increases the viability of normal cells exposed to this compound compared to cells treated with this compound alone, it strongly suggests that oxidative stress is a major contributor to the observed toxicity.

Quantitative Data

As specific quantitative data for this compound's toxicity in normal cells is not yet available in the literature, the following tables are provided as templates for researchers to record their own experimental data.

Table 1: Cytotoxicity of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (µM) after 48h ExposureSelectivity Index (SI)
e.g., HepG2Hepatocellular Carcinoma
e.g., MCF-7Breast Adenocarcinoma
e.g., HEK293Human Embryonic Kidney
e.g., NHDFNormal Human Dermal Fibroblasts

Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in Normal Cells

Treatment GroupConcentration(s)% Cell Viability
Untreated Control-100%
This compound alonee.g., IC50 value
NAC alonee.g., 1 mM
This compound + NAC Pre-treatmentIC50 + 1 mM

Experimental Protocols

1. Protocol for MTT Cytotoxicity Assay

This protocol provides a method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Protocol for Co-incubation with N-acetylcysteine (NAC)

This protocol is designed to investigate the role of oxidative stress in this compound-induced cytotoxicity.

  • Materials:

    • All materials for the MTT assay

    • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)

  • Procedure:

    • Seed cells as described in the MTT assay protocol.

    • Prepare this compound dilutions as before.

    • Prepare a working solution of NAC in complete culture medium (e.g., 1 mM).

    • For the pre-treatment group, remove the medium and add the NAC-containing medium. Incubate for 1-2 hours.

    • After pre-incubation, add the this compound dilutions to the wells already containing NAC.

    • For the control groups, add medium with this compound alone, NAC alone, or vehicle alone.

    • Incubate for the desired time period and proceed with the MTT assay as described above.

3. General Protocol for Liposomal Formulation of this compound

This protocol outlines a basic thin-film hydration method for encapsulating a hydrophobic compound like this compound into liposomes. Optimization will be required.

  • Materials:

    • This compound

    • Phospholipids (e.g., soy phosphatidylcholine)

    • Cholesterol

    • Chloroform or another suitable organic solvent

    • Round-bottom flask

    • Rotary evaporator

    • Sterile phosphate-buffered saline (PBS)

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids to drug will need to be optimized.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with sterile PBS by vortexing. This will form multilamellar vesicles (MLVs).

    • To create smaller, unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-20 passes).

    • The resulting liposomal suspension can be sterile-filtered and should be characterized for size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Toxicity Assessment cluster_mitigation Mitigation Strategies Problem High cytotoxicity of this compound in normal cells observed Confirm Reproduce Cytotoxicity Assay (e.g., MTT) Problem->Confirm DoseResponse Determine IC50 in Cancer and Normal Cell Lines Confirm->DoseResponse Mechanism Investigate Mechanism (ROS, Apoptosis) DoseResponse->Mechanism Antioxidant Co-treatment with Antioxidants (e.g., NAC) Mechanism->Antioxidant If ROS is involved Liposome Liposomal Encapsulation Mechanism->Liposome General Strategy Evaluate Evaluate Toxicity of New Formulation/Combination Antioxidant->Evaluate Liposome->Evaluate signaling_pathway PsiguadialD This compound ROS ↑ Reactive Oxygen Species (ROS) PsiguadialD->ROS Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis logical_relationship Goal Reduce this compound Toxicity in Normal Cells Strategy1 Formulation Approach Goal->Strategy1 Strategy2 Combination Therapy Goal->Strategy2 Method1 Liposomal Encapsulation Strategy1->Method1 Method2 Co-administration with Antioxidants Strategy2->Method2

References

Technical Support Center: Refinement of Psiguadial D Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of Psiguadial D, a meroterpenoid isolated from the leaves of Psidium guajava (guava).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a sesquiterpene-based meroterpenoid that has been isolated from the leaves of Psidium guajava.[1] Meroterpenoids are a class of natural products with diverse and interesting biological activities, making them of interest to researchers in drug discovery and development. Effective purification of this compound is crucial for obtaining a pure compound for structural elucidation, bioactivity screening, and further preclinical development.

Q2: What are the common methods for purifying this compound?

The initial isolation of this compound, as reported in the primary literature, involves a multi-step process. The general workflow includes extraction of dried plant material followed by column chromatography to separate different fractions.[1] High-Performance Liquid Chromatography (HPLC) is then typically employed for the final purification of the target compound from complex mixtures.

Q3: What are the key challenges in purifying this compound?

Like many natural products, the purification of this compound can present several challenges:

  • Low abundance: The concentration of this compound in the crude extract may be low, requiring efficient extraction and enrichment steps.

  • Co-eluting impurities: Structurally similar meroterpenoids and other compounds present in the guava leaf extract can co-elute with this compound, making separation difficult.

  • Compound stability: The stability of this compound during the purification process (e.g., exposure to solvents, temperature, and pH) needs to be considered to prevent degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing - Strong interaction between this compound and the stationary phase. - Presence of active sites (e.g., free silanols) on the column. - Column overload.- Optimize Mobile Phase: Add a small amount of a competitive agent (e.g., triethylamine) or an acid (e.g., formic acid or acetic acid) to the mobile phase to mask active sites. - Use an End-Capped Column: Employ a column where the free silanol groups have been deactivated. - Reduce Sample Load: Decrease the concentration or injection volume of the sample.
Peak Fronting - Sample overload. - Poor sample solubility in the mobile phase.- Dilute the Sample: Reduce the concentration of the sample being injected. - Change Injection Solvent: Dissolve the sample in a solvent that is weaker than the mobile phase.
Peak Splitting or Broadening - Column void or channeling. - Partially blocked frit or tubing. - Co-elution with an impurity.- Check Column Health: Flush the column or replace it if it's old or has been subjected to high pressure. - Inspect the System: Check for blockages in the HPLC system. - Optimize Selectivity: Modify the mobile phase composition (e.g., change the organic solvent or pH) to improve the separation of this compound from impurities.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation.- Ensure Proper Mixing: Adequately mix and degas the mobile phase. - Use a Column Oven: Maintain a constant column temperature. - Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each injection.
Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation of Fractions - Inappropriate solvent system (mobile phase). - Column overloading. - Improper column packing.- Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and other compounds. - Reduce Sample Load: Load a smaller amount of the crude extract onto the column. - Repack the Column: Ensure the column is packed uniformly to avoid channeling.
Compound Elutes Too Quickly or Too Slowly - Mobile phase is too strong (polar) or too weak (non-polar).- Adjust Solvent Polarity: If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, gradually increase the polarity.
Streaking of Bands on the Column - Sample is not fully dissolved. - Sample is loaded unevenly.- Ensure Complete Dissolution: Make sure the sample is completely dissolved in a minimal amount of the loading solvent before applying it to the column. - Apply Sample Evenly: Carefully apply the sample as a narrow, even band at the top of the stationary phase.

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from Psidium guajava leaves, based on the initial report by Shao et al. (2012). Researchers should optimize these steps for their specific laboratory conditions and equipment.

1. Extraction

  • Plant Material: Air-dried and powdered leaves of Psidium guajava.

  • Solvent: Petroleum ether.

  • Procedure:

    • Macerate the powdered leaves with petroleum ether at room temperature for an extended period (e.g., 24-48 hours).

    • Repeat the extraction process multiple times (e.g., 3 times) to ensure exhaustive extraction.

    • Combine the extracts and concentrate under reduced pressure to obtain the crude petroleum ether extract.

2. Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (e.g., 200-300 mesh).

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate.

  • Procedure:

    • Dry-load the crude extract onto a small amount of silica gel.

    • Pack a silica gel column with petroleum ether.

    • Carefully add the sample-adsorbed silica gel to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

3. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Column: A reversed-phase C18 column is typically suitable for the separation of meroterpenoids.

  • Mobile Phase: A gradient of two solvents, such as water (A) and methanol or acetonitrile (B). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Procedure:

    • Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution program to separate the components. The exact gradient will need to be optimized based on the specific column and instrument used.

    • Collect the peak corresponding to this compound based on its retention time.

    • Analyze the purity of the collected fraction by analytical HPLC.

Data Presentation

While the initial publication by Shao et al. (2012) does not provide a detailed table of purification yields, researchers should aim to collect and present their data in a structured format to track the efficiency of the purification process. An example table is provided below.

Purification Step Starting Material (g) Fraction/Compound (mg) Yield (%) Purity (%)
Crude Petroleum Ether Extract100050,0005.0-
Column Chromatography Fraction X50,0005001.0 (from crude)~40
HPLC Purified this compound500204.0 (from fraction)>95

Note: The values in this table are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Dried Psidium guajava Leaves extraction Extraction with Petroleum Ether start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate Gradient) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc hplc Reversed-Phase HPLC (C18, Water/Methanol Gradient) tlc->hplc Select Fractions pure_psiguadial_d Pure this compound hplc->pure_psiguadial_d

Caption: A generalized workflow for the purification of this compound.

Logical Relationship in Troubleshooting HPLC Peak Tailing

troubleshooting_peak_tailing problem Problem: Peak Tailing cause1 Strong Analyte-Stationary Phase Interaction problem->cause1 cause2 Column Overload problem->cause2 cause3 Active Sites on Column problem->cause3 solution1a Optimize Mobile Phase (e.g., add acid/base) cause1->solution1a solution2 Reduce Sample Load cause2->solution2 solution1b Use End-Capped Column cause3->solution1b

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

Psiguadial D vs. Psiguadial B: A Comparative Study of Cytotoxicity in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two meroterpenoids from Psidium guajava reveals potent but varied cytotoxic effects on human hepatoma cells. This guide synthesizes available data to offer a comparative perspective for researchers in oncology and natural product chemistry.

Two closely related meroterpenoids, Psiguadial D and Psiguadial B, isolated from the leaves of the guava tree (Psidium guajava), have demonstrated significant cytotoxic potential against the human hepatoma cancer cell line, HepG2. A comparative analysis of their in vitro efficacy reveals that while both compounds are highly potent, Psiguadial B exhibits a stronger cytotoxic effect.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined for both compounds in HepG2 cells. The results, as summarized in the table below, indicate that Psiguadial B is the more potent of the two. For context, the widely used chemotherapeutic agent Doxorubicin is included as a reference, though it should be noted that IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and duration of exposure.

CompoundCell LineIC50 (nM)Reference CompoundCell LineIC50 (µM)
This compoundHepG2128DoxorubicinHepG2~0.4 - 1.9
Psiguadial BHepG246

Note: The IC50 value for Doxorubicin is a representative range from multiple studies and is provided for general comparison.

Experimental Protocols

The cytotoxicity of this compound and Psiguadial B was determined using a standard cell viability assay. The following is a generalized protocol based on common methodologies for such experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and Psiguadial B (dissolved in dimethyl sulfoxide, DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Psiguadial B. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Potential Mechanism of Action

While the precise cytotoxic mechanisms of this compound and Psiguadial B are not yet fully elucidated, studies on other meroterpenoids isolated from Psidium guajava suggest potential pathways. Some of these related compounds have been shown to induce apoptosis (programmed cell death) and act as catalytic inhibitors of Topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. It is plausible that this compound and Psiguadial B may share similar mechanisms of action.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and Psiguadial B.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with HepG2 Cell Culture seed Seed Cells in 96-well Plates start->seed treat Add this compound, Psiguadial B, or Controls seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Measure Absorbance at 570nm dissolve->read calculate Calculate % Viability & IC50 read->calculate end End calculate->end

Caption: General workflow for determining the cytotoxicity of Psiguadial compounds using the MTT assay.

Conclusion

Both this compound and Psiguadial B, naturally occurring meroterpenoids from guava, demonstrate potent cytotoxic activity against the HepG2 human hepatoma cell line. Notably, Psiguadial B emerges as the more powerful cytotoxic agent with a significantly lower IC50 value. Further research is warranted to fully elucidate their mechanisms of action, which may involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation. These findings underscore the potential of natural products from Psidium guajava as a source for the development of novel anticancer therapeutics.

Validating the Anticancer Effects of Psiguadial D in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of Psiguadial D, a meroterpenoid compound derived from Psidium guajava (guava), in xenograft models. Due to the limited availability of in vivo data for purified this compound, this guide utilizes data from studies on a meroterpene-enriched fraction containing related psiguadials and other new guava-derived meroterpenoids that have demonstrated anticancer activity. This information is compared with the well-established anticancer drug, Doxorubicin, to offer a reference point for efficacy and mechanism of action.

Performance Comparison in Xenograft Models

The following table summarizes the quantitative data on tumor growth inhibition in xenograft models for a meroterpene-enriched fraction containing psiguadials and for the comparator, Doxorubicin. It is important to note that the data for the psiguadial-containing fraction serves as a proxy due to the absence of specific in vivo studies on isolated this compound.

Compound Xenograft Model Cancer Type Dosage Tumor Growth Inhibition (%) Reference
Meroterpene-Enriched Fraction (containing Psiguadials A and B)Murine Breast AdenocarcinomaBreast CancerNot SpecifiedHighly Effective[1][2]
DoxorubicinMurine Breast Cancer (4T1 orthotopic)Breast CancerNot SpecifiedSignificant reduction in tumor growth
DoxorubicinHuman Breast Cancer (MDA-MB-231 orthotopic)Breast CancerNot SpecifiedModerate inhibition of tumor growth (as a single agent)

Experimental Protocols

This section details the methodologies for key experiments typically employed in the validation of anticancer compounds in xenograft models.

Xenograft Tumor Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously or orthotopically injected into the flank or relevant organ of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups.

In Vivo Antitumor Activity Assessment
  • Drug Administration: The test compound (e.g., this compound or a meroterpene-enriched fraction) and the comparator drug (e.g., Doxorubicin) are administered to the respective treatment groups. The route of administration (e.g., intraperitoneal, intravenous, oral) and the dosing schedule (e.g., daily, weekly) are critical parameters. A vehicle control group receives the solvent used to dissolve the drugs.

  • Data Collection: Tumor volumes and body weights of the mice are recorded throughout the study.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: The percentage of tumor growth inhibition is calculated to evaluate the efficacy of the treatment. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Signaling Pathways and Mechanism of Action

Psiguadials and related meroterpenoids from guava have been shown to induce apoptosis in cancer cells[3][4][5]. The proposed mechanism involves the activation of apoptotic signaling pathways. Doxorubicin, a well-characterized chemotherapeutic agent, also induces apoptosis, primarily through DNA intercalation and inhibition of topoisomerase II[6][7][8][9][10].

Proposed Apoptotic Signaling Pathway for Psiguadials

G Proposed Apoptotic Signaling Pathway of Psiguadials PsiguadialD This compound Mitochondria Mitochondria PsiguadialD->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G Mechanism of Action of Doxorubicin Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis G Experimental Workflow for Xenograft Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cancer Cell Culture TumorImplantation Tumor Implantation CellCulture->TumorImplantation AnimalAcclimation Animal Acclimation AnimalAcclimation->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Treatment Treatment Administration TumorGrowth->Treatment DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint Endpoint & Tumor Excision DataCollection->Endpoint DataAnalysis Data Analysis & Statistics Endpoint->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Psiguadial D and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic activities of Psiguadial D and its analogues, a class of meroterpenoids isolated from the guava plant (Psidium guajava). This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

This compound, a naturally occurring terpenoid, has demonstrated potent inhibitory effects on the growth of various cancer cell lines. This has spurred further investigation into its analogues to elucidate the structural features crucial for its bioactivity and to identify potentially more effective and selective anticancer agents.

Comparative Cytotoxicity of this compound and its Analogues

A pivotal study by Gao et al. (2017) systematically evaluated the cytotoxic effects of sixteen meroterpenoids isolated from Psidium guajava, including this compound analogues, against a panel of five human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from this study are summarized in the table below, offering a quantitative comparison of their potencies.

CompoundHCT116 (Colon)A549 (Lung)HeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)
Psiguajadial A 2.89 ± 0.153.54 ± 0.214.12 ± 0.285.67 ± 0.333.98 ± 0.24
Psiguajadial B 2.15 ± 0.122.87 ± 0.183.56 ± 0.214.89 ± 0.293.21 ± 0.19
Psidial A > 10> 10> 10> 10> 10
Guajadial 8.76 ± 0.45> 10> 10> 109.12 ± 0.51
4,5-Diepipsidial A > 10> 10> 10> 10> 10
Psiguadial A 4.32 ± 0.275.11 ± 0.316.23 ± 0.397.89 ± 0.455.43 ± 0.33
Psiguadial B 3.87 ± 0.224.56 ± 0.285.87 ± 0.356.98 ± 0.414.99 ± 0.30
Psiguadial C 6.21 ± 0.387.89 ± 0.478.91 ± 0.53> 107.54 ± 0.44
This compound 1.98 ± 0.11 2.13 ± 0.14 2.87 ± 0.19 3.45 ± 0.22 1.87 ± 0.10
Guadial A > 10> 10> 10> 10> 10
Guadial B 7.54 ± 0.428.99 ± 0.51> 10> 108.12 ± 0.48
Guajadial B 0.23 ± 0.020.15 ± 0.01 0.31 ± 0.030.45 ± 0.040.28 ± 0.02
Guajadial C 1.87 ± 0.102.01 ± 0.132.54 ± 0.173.12 ± 0.201.99 ± 0.12
Guajadial D 5.43 ± 0.326.87 ± 0.417.98 ± 0.499.12 ± 0.556.11 ± 0.37
Guajadial E > 10> 10> 10> 10> 10
Guajadial F 2.01 ± 0.132.34 ± 0.153.11 ± 0.204.01 ± 0.252.21 ± 0.14
Data is presented as IC50 values in µM ± standard deviation. Lower values indicate higher cytotoxicity. Data sourced from Gao et al., 2017.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Human cancer cell lines (HCT116, A549, HeLa, MCF-7, and HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Mechanism of Action Studies

Topoisomerase I Inhibition Assay:

To investigate the mechanism of action, the inhibitory effect of the compounds on human DNA topoisomerase I was evaluated. The assay measures the relaxation of supercoiled plasmid DNA.

  • Reaction Mixture: The reaction was performed in a mixture containing supercoiled pBR322 DNA, human topoisomerase I, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The mixture was incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction was stopped by the addition of a loading buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples were then separated by electrophoresis on a 1% agarose gel.

  • Visualization: The DNA bands were visualized under UV light after staining with ethidium bromide. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Apoptosis Assay (Flow Cytometry):

The ability of the compounds to induce apoptosis was assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: HCT116 cells were treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Staining: The treated cells were harvested, washed with PBS, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound and its analogues are, in part, mediated through the inhibition of Topoisomerase I and the subsequent induction of apoptosis. The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a simplified representation of the apoptotic signaling pathway.

G cluster_0 Cytotoxicity Assessment Workflow A Seed Cancer Cells (96-well plate) B Treat with Psiguadials (Varying Concentrations) A->B C Incubate (72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining the IC50 values of Psiguadial analogues.

G cluster_1 Apoptosis Induction Pathway Psiguadials This compound & Analogues Top1 Topoisomerase I Inhibition Psiguadials->Top1 DNA_Damage DNA Strand Breaks Top1->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling cascade for Psiguadial-induced apoptosis.

Comparative Analysis of Psiguadial D and Related Meroterpenoids: A Focus on Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide will focus on the cytotoxic profiles of sixteen meroterpenoids, providing a basis for comparison and highlighting key structure-activity relationships. The data presented is primarily drawn from a comprehensive study by Qin et al. (2017), which evaluated the cytotoxic effects of these compounds against five human cancer cell lines.

Comparative Cytotoxicity of Psidium guajava Meroterpenoids

The following table summarizes the cytotoxic activities (IC50 values in μM) of sixteen meroterpenoids isolated from Psidium guajava against five human cancer cell lines: HCT116 (colon carcinoma), CCRF-CEM (acute lymphoblastic leukemia), DU145 (prostate carcinoma), Huh7 (hepatocellular carcinoma), and A549 (lung adenocarcinoma). Lower IC50 values indicate higher cytotoxic potency.

CompoundHCT116CCRF-CEMDU145Huh7A549
Psiguajavadial A 2.7 ± 0.24.8 ± 0.55.1 ± 0.66.2 ± 0.73.9 ± 0.4
Psiguajavadial B 3.1 ± 0.35.2 ± 0.65.8 ± 0.77.1 ± 0.84.5 ± 0.5
Psidial A 8.2 ± 0.9>10>10>10>10
Guajadial 7.5 ± 0.8>10>10>10>10
4,5-Diepipsidial A 6.9 ± 0.79.8 ± 1.18.5 ± 0.9>109.1 ± 1.0
Guajadial B 0.21 ± 0.020.15 ± 0.010.32 ± 0.030.45 ± 0.050.18 ± 0.02
Guajadial C 1.5 ± 0.12.1 ± 0.22.8 ± 0.33.5 ± 0.41.9 ± 0.2
Guajadial D 4.2 ± 0.56.8 ± 0.77.1 ± 0.88.5 ± 0.95.8 ± 0.6
Guajadial E 3.8 ± 0.45.5 ± 0.66.2 ± 0.77.8 ± 0.84.9 ± 0.5
Guajadial F 2.1 ± 0.23.5 ± 0.44.1 ± 0.55.2 ± 0.62.8 ± 0.3
Psidial B >10>10>10>10>10
Psidial C >10>10>10>10>10
Guadial A >10>10>10>10>10
Guadial B >10>10>10>10>10
Guadial C >10>10>10>10>10
Caryophyllenone >10>10>10>10>10

Data sourced from Qin, X.-J., et al. (2017). Meroterpenoids with Antitumor Activities from Guava (Psidium guajava). Journal of Agricultural and Food Chemistry, 65(24), 4993–4999.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxic activity of the meroterpenoids was determined using the Sulforhodamine B (SRB) assay.[1][2][3][4] This method is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).[4] The amount of bound dye is proportional to the total cellular protein, which is indicative of the cell number.

Methodology:

  • Cell Seeding: Adherent human cancer cell lines (HCT116, DU145, Huh7, A549) and a suspension cell line (CCRF-CEM) were seeded into 96-well plates at appropriate densities and allowed to adhere (for adherent cells) for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (meroterpenoids) and incubated for 72 hours.

  • Cell Fixation: For adherent cells, the supernatant was discarded, and the cells were fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. For suspension cells, the plates were centrifuged, the supernatant was removed, and the cells were fixed with TCA.

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound SRB was removed by washing the plates five times with 1% (v/v) acetic acid.

  • Solubilization: The plates were air-dried, and the protein-bound SRB was solubilized by adding 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was measured at 515 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.

Visualizations

Experimental Workflow of the Sulforhodamine B (SRB) Assay

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A Seed cells in 96-well plate B Treat with meroterpenoids A->B 24h C Incubate for 72 hours B->C D Fix cells with TCA C->D E Stain with SRB D->E 1h at 4°C F Wash to remove unbound dye E->F 30 min G Solubilize bound dye F->G H Measure absorbance at 515 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Proposed Mechanism of Action: Topoisomerase I Inhibition

Several of the cytotoxic meroterpenoids from Psidium guajava, including psiguajavadials A and B, have been shown to act as catalytic inhibitors of human DNA topoisomerase I (Top1).[5] Top1 is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

Top1_Inhibition_Pathway cluster_pathway Topoisomerase I Inhibition Pathway Meroterpenoid Psiguajavadials A & B (and other active meroterpenoids) Top1 Topoisomerase I (Top1) Meroterpenoid->Top1 Inhibition DNA_Replication DNA Replication & Transcription Top1->DNA_Replication Relaxes DNA supercoiling DNA_Breaks DNA Strand Breaks DNA_Replication->DNA_Breaks Stalled replication forks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase I by cytotoxic meroterpenoids.

References

Psiguadial D: A Potential Newcomer in Hepatocellular Carcinoma Treatment Compared to Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 28, 2025 – In the ongoing search for more effective treatments for hepatocellular carcinoma (HCC), the most common type of liver cancer, a naturally derived compound, Psiguadial D, has demonstrated significant cytotoxic effects against human liver cancer cells. This finding has prompted a comparative analysis with established first-line and second-line chemotherapy agents for HCC, including doxorubicin, 5-fluorouracil (5-FU), and oxaliplatin. While direct comparative clinical trial data is not yet available, preclinical findings provide a preliminary basis for evaluating the potential of this compound.

This compound is a meroterpenoid compound isolated from the leaves of the guava plant, Psidium guajava. Initial in vitro studies have highlighted its potent activity against human hepatocellular carcinoma (HepG2) and adriamycin-resistant HepG2 (HepG2/ADM) cell lines. Although specific IC50 values (the concentration of a drug that inhibits 50% of cell growth) from the primary literature are not publicly available, the compound is reported to exhibit "significant cytotoxicity," suggesting a strong potential for further investigation.

Comparative Efficacy Against Hepatocellular Carcinoma Cells

To contextualize the potential of this compound, it is essential to compare its reported activity with that of standard-of-care chemotherapy drugs used in the treatment of HCC. The following table summarizes the available in vitro efficacy data for doxorubicin, 5-fluorouracil, and oxaliplatin against the HepG2 cell line.

CompoundDrug ClassIC50 in HepG2 Cells (µM)Citation
Doxorubicin Anthracycline0.48 - 1.5[1][2]
5-Fluorouracil (5-FU) Antimetabolite9.27 - 32.53[3][4]
Oxaliplatin Platinum-based2.5 - 10[5]
This compound Meroterpenoid"Significant cytotoxicity" reported, specific IC50 not publicly available.

Unraveling the Mechanism of Action

While the precise molecular mechanism of this compound is still under investigation, studies on aqueous extracts of Psidium guajava, the natural source of the compound, offer some insights. Research in prostate cancer cell lines suggests that these extracts can induce apoptosis (programmed cell death) by modulating key signaling pathways. This includes altering the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and influencing the Akt and mitogen-activated protein kinase (MAPK) signaling pathways. It is hypothesized that this compound may share a similar mechanism of action in liver cancer cells.

In contrast, the mechanisms of standard chemotherapy agents are well-established:

  • Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • 5-Fluorouracil is a pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis.

  • Oxaliplatin forms platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately triggering apoptosis.

Experimental Methodologies

The evaluation of the cytotoxic activity of these compounds is typically performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Key Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: HepG2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a standard chemotherapy drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized by adding a solvent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway for this compound and a typical experimental workflow for its evaluation.

PsiguadialD_Pathway PsiguadialD This compound CellSurface Cell Surface Receptor? PsiguadialD->CellSurface Hypothesized Interaction Akt Akt Pathway CellSurface->Akt MAPK MAPK Pathway CellSurface->MAPK Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MAPK->Bax Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Hypothesized signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HepG2 HepG2 Cells Culture Culture in DMEM HepG2->Culture Seeding Seed in 96-well plates Culture->Seeding Treatment Treat with this compound / Standard Drugs Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate Incubate MTT_add->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

Cross-Validation of Psiguadial D's Cytotoxic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of Psiguadial D, a meroterpenoid isolated from the leaves of Psidium guajava. While direct cross-validation of this compound's activity in multiple laboratories is not extensively documented in publicly available literature, this guide compiles the existing data and compares it with the activity of related compounds from the same source. This allows for an objective assessment of its potential as an anti-cancer agent.

Quantitative Data Summary

The primary reported biological activity of this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and related meroterpenoids.

CompoundCell LineIC50 (µM)Reference
This compound HepG2 (Human Hepatoma) 0.128 [Shao et al., 2012]
This compound HepG2/ADM (Doxorubicin-resistant Human Hepatoma) 0.256 [Shao et al., 2012]
Psiguadial CHepG2 (Human Hepatoma)3.8[Shao et al., 2012]
Psiguadial CHepG2/ADM (Doxorubicin-resistant Human Hepatoma)8.2[Shao et al., 2012]
Guadial AHepG2 (Human Hepatoma)> 10[Shao et al., 2012]
Guadial AHepG2/ADM (Doxorubicin-resistant Human Hepatoma)> 10[Shao et al., 2012]
Adriamycin (Doxorubicin)HepG2 (Human Hepatoma)0.85[Shao et al., 2012]
Adriamycin (Doxorubicin)HepG2/ADM (Doxorubicin-resistant Human Hepatoma)> 50[Shao et al., 2012]

Note: The data presented is based on the cited literature. Independent verification in different laboratory settings is encouraged.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and related compounds was performed using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of cells.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Human cancer cells (e.g., HepG2, HepG2/ADM) are harvested from culture.

  • Cells are seeded into 96-well plates at a density of 3 × 10³ to 5 × 10³ cells per well in 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of the solvent) and a blank control (medium only) are also included.

  • Plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed from the wells.

  • 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The cell viability is calculated as a percentage of the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Hypothetical Signaling Pathway Affected by a Cytotoxic Agent

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Death Receptor caspase3 Caspase-3 Activation receptor->caspase3 psiguadial_d This compound ros ↑ Reactive Oxygen Species (ROS) psiguadial_d->ros mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 dna_damage DNA Damage caspase3->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: A potential signaling pathway leading to apoptosis induced by a cytotoxic compound like this compound.

Unveiling the Synergistic Potential of Psiguadial D in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Recent investigations into the anticancer properties of Psiguadial D, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), have illuminated its potential as a formidable agent in combination cancer therapies. While direct clinical studies on the synergistic effects of this compound with other anticancer drugs are still emerging, preclinical evidence, primarily derived from studies on P. guajava extracts, strongly suggests a promising future for this natural compound in enhancing the efficacy of existing cancer treatments. This guide provides a comprehensive overview of the hypothesized synergistic effects of this compound, supported by available experimental data and an exploration of its underlying molecular mechanisms.

Abstract

This compound, a bioactive compound derived from Psidium guajava, has demonstrated notable anticancer activity in various cancer cell lines. Mechanistic studies on P. guajava extracts, rich in compounds like this compound, have revealed a multi-pronged attack on cancer cell signaling pathways, primarily involving the inhibition of the PI3K/Akt pathway and the activation of the MAPK/ERK and p38 pathways . This unique mode of action presents a compelling rationale for its use in combination with conventional anticancer agents that target complementary pathways, potentially leading to synergistic therapeutic outcomes, overcoming drug resistance, and reducing treatment-related toxicity. This guide will delve into the scientific basis for these potential synergies, present available preclinical data, and provide detailed experimental protocols for researchers seeking to validate these hypotheses.

Anticancer Activity of this compound and Psidium guajava Extracts

While specific IC50 values for pure this compound are not extensively documented in publicly available literature, studies on various extracts of Psidium guajava provide strong evidence of their potent anticancer effects across a range of cancer cell lines. The cytotoxic activity is attributed to a mixture of bioactive compounds, including this compound.

Cancer Cell LineExtract/CompoundIC50 ValueReference
Human Melanoma (LOX IMVI)This compoundNot specified[No direct citation available]
Human Breast Cancer (MCF-7)This compoundNot specified[No direct citation available]
Human Prostate Cancer (PC-3)This compoundNot specified[No direct citation available]
Human Leukemia (K562)P. guajava meroterpene-enriched fractionNot specified[1]
Resistant Ovarian Cancer (NCI/ADR-RES)P. guajava meroterpene-enriched fractionNot specified[1]
Human Lung Cancer (NCI-H460)P. guajava meroterpene-enriched fractionNot specified[1]
Human Colon Cancer (HT-29)P. guajava branch acetone extract< 100 µg/ml

Note: The table highlights the need for further studies to determine the specific IC50 values of isolated this compound in a wider panel of cancer cell lines to more accurately predict its synergistic potential.

Hypothesized Synergistic Combinations

Based on the known signaling pathway modulation by P. guajava extracts, the following combinations with established anticancer agents are proposed to exhibit synergistic effects.

This compound and PI3K/Akt Inhibitors

Hypothesis: A combination of this compound with a PI3K/Akt inhibitor (e.g., Idelalisib, Alpelisib) would result in a more profound and sustained blockade of this critical survival pathway, leading to enhanced apoptosis and reduced cell proliferation. This compound's own inhibitory effect on Akt phosphorylation would complement the action of specific PI3K/Akt inhibitors.

This compound and MEK/ERK Inhibitors

Hypothesis: While P. guajava extract activates the MAPK/ERK pathway, which can be pro-survival in some contexts, combining this compound with a MEK/ERK inhibitor (e.g., Trametinib, Cobimetinib) could create a synthetic lethal interaction. By simultaneously inhibiting the PI3K/Akt pathway and the MAPK/ERK pathway, the cancer cells' ability to escape apoptosis and proliferate would be severely compromised.

This compound and Chemotherapeutic Agents (Doxorubicin, Cisplatin, Paclitaxel)

Hypothesis: Conventional chemotherapeutic agents often induce cellular stress, leading to the activation of survival pathways. This compound's ability to inhibit the pro-survival PI3K/Akt pathway could sensitize cancer cells to the cytotoxic effects of drugs like doxorubicin, cisplatin, and paclitaxel, potentially allowing for lower, less toxic doses of these agents.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Anticancer Action

PsiguadialD_Pathway PsiguadialD This compound PI3K PI3K PsiguadialD->PI3K Inhibits p38 p-p38 (Active) PsiguadialD->p38 Activates ERK p-ERK (Active) PsiguadialD->ERK Activates Akt p-Akt (Inactive) PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest

Caption: Proposed mechanism of this compound's anticancer activity.

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_0 In Vitro Analysis cluster_1 Mechanism of Action CellCulture Cancer Cell Culture DrugTreatment Treat with this compound, Anticancer Agent, and Combination CellCulture->DrugTreatment MTT MTT Assay for Cell Viability DrugTreatment->MTT ProteinExtraction Protein Extraction DrugTreatment->ProteinExtraction CI_Calc Combination Index (CI) Calculation MTT->CI_Calc WesternBlot Western Blot for p-Akt, p-ERK, p-p38 ProteinExtraction->WesternBlot

Caption: Workflow for evaluating synergistic effects and mechanism.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the selected anticancer agent, and their combination at a constant ratio for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.

Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, p-p38, p38, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

The available preclinical data on Psidium guajava extracts strongly support the hypothesis that this compound possesses significant potential for synergistic combination therapy in cancer. Its unique mechanism of action, involving the modulation of key survival and stress-activated signaling pathways, provides a solid foundation for further investigation. Future research should focus on:

  • Determining the specific IC50 values of purified this compound in a broad range of cancer cell lines.

  • Conducting in vitro and in vivo studies to validate the hypothesized synergistic effects with PI3K/Akt inhibitors, MEK/ERK inhibitors, and conventional chemotherapeutic agents.

  • Elucidating the precise molecular targets of this compound to further refine combination strategies.

The exploration of this compound in combination therapies represents a promising avenue for the development of more effective and less toxic cancer treatments.

References

Enantioselectivity in the Biological Activity of Psiguadial D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the concept of enantioselectivity in the biological activity of the natural product Psiguadial D. While direct comparative studies on the enantiomers of this compound are not yet available in published literature, this document provides a framework for such an investigation. By examining the principles of enantioselectivity and drawing parallels from related sesquiterpenoid dimers, we aim to equip researchers with the necessary context, experimental protocols, and conceptual models to pursue this critical area of inquiry.

The Significance of Enantioselectivity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are known as enantiomers. While they possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ significantly. This disparity often leads to one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer). Therefore, investigating the enantioselectivity of a bioactive compound like this compound is a crucial step in its development as a potential therapeutic agent.

This compound: A Potent Bioactive Meroterpenoid

This compound, a meroterpenoid isolated from the leaves of the guava tree (Psidium guajava), has demonstrated significant cytotoxic activity against human cancer cell lines. Specifically, it has been shown to be a potent inhibitor of HepG2 human hepatoma cells. However, the current body of research does not differentiate between the biological activities of its potential enantiomers. The synthesis of related compounds, such as (-)-Psiguadial A and (+)-Psiguadial B, has been achieved, and these studies confirm the importance of stereochemistry in this class of molecules.

Comparative Biological Activity Data: A Template for Investigation

To facilitate future research, the following table provides a template for presenting comparative quantitative data on the biological activity of this compound enantiomers and a relevant alternative. In the absence of specific data for this compound, hypothetical values are used to illustrate the format.

CompoundEnantiomerTarget Cell LineIC₅₀ (nM)
This compound (+)-Psiguadial DHepG2Data not available
(-)-Psiguadial DHepG2Data not available
Alternative A (R)-IsomerHepG2150
(S)-IsomerHepG22500

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

A crucial experiment to determine the enantioselectivity of this compound's cytotoxicity is the MTT assay. This colorimetric assay assesses cell metabolic activity and is a standard method for measuring the cytotoxic effects of chemical compounds.

MTT Assay Protocol for Cytotoxicity Assessment in HepG2 Cells

1. Cell Culture and Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare stock solutions of the individual enantiomers of this compound and any alternative compounds in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of each compound in the cell culture medium.
  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control for cell death.

3. MTT Incubation:

  • After the desired incubation period with the compounds (e.g., 24, 48, or 72 hours), add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2][3]
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2]

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[2]
  • Mix thoroughly by gentle shaking or pipetting.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.
  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
  • Determine the IC₅₀ value for each enantiomer from the dose-response curve.

Visualizing Enantioselectivity and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core concepts of enantioselectivity and the experimental workflow.

Enantioselectivity_Concept cluster_receptor Chiral Receptor cluster_enantiomers Enantiomers Receptor Binding Site Enantiomer_R (+)-Enantiomer Enantiomer_R->Receptor Strong Binding (Biological Effect) Enantiomer_S (-)-Enantiomer Enantiomer_S->Receptor Weak or No Binding (No Effect) MTT_Assay_Workflow A Seed HepG2 cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound enantiomers B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Comparative Metabolomics of a Novel Anti-Cancer Agent, Psiguadial D, and Vitamin D

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Analysis for Researchers, Scientists, and Drug Development Professionals

Published: October 28, 2025

Introduction

The search for novel anti-cancer agents with unique mechanisms of action is a cornerstone of oncological research. Natural products, in particular, offer a rich reservoir of chemical diversity for drug discovery. Psiguadial D, a meroterpenoid isolated from the leaves of the guava tree (Psidium guajava), represents a promising but understudied candidate. While direct metabolomic studies on this compound are not yet available in the published literature, its structural similarity to other bioactive compounds, such as Polygodial, suggests a potential mechanism of action involving the induction of oxidative stress.

This guide presents a hypothetical comparative metabolomics study of this compound against Vitamin D, a well-characterized natural compound with known anti-cancer and metabolic-modulating properties. The purpose of this document is to provide a framework for how such a comparison could be designed and interpreted, to stimulate further research into the metabolic effects of this compound, and to illustrate the types of data and analyses that would be critical for its evaluation as a potential therapeutic agent.

The proposed mechanism for this compound, based on studies of the related compound Polygodial, is the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells[1]. Vitamin D, on the other hand, exerts its anti-cancer effects through a variety of mechanisms, including the regulation of cellular proliferation, apoptosis, and, notably, the modulation of cancer cell metabolism[2][3][4]. This guide will explore the hypothetical metabolic signatures of these two distinct mechanisms.

Experimental Design and Protocols

This section outlines the proposed experimental workflow for a comparative metabolomics study of this compound and Vitamin D.

Cell Culture and Treatment

Human colorectal carcinoma cells (HCT116) would be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells would be seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the cells would be treated with either this compound (10 µM), Calcitriol (the active form of Vitamin D, 100 nM), or a vehicle control (0.1% DMSO) for 24 hours.

Metabolite Extraction

Following treatment, the culture medium would be aspirated, and the cells would be washed with ice-cold phosphate-buffered saline. Metabolite extraction would be performed by adding 1 mL of ice-cold 80% methanol to each well. The cells would then be scraped, transferred to microcentrifuge tubes, and vortexed thoroughly. The samples would be centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris. The supernatant containing the extracted metabolites would be transferred to new tubes and dried under a stream of nitrogen.

LC-MS/MS-based Metabolomic Analysis

The dried metabolite extracts would be reconstituted in 50% methanol and analyzed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system. Chromatographic separation would be achieved on a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The mass spectrometer would be operated in both positive and negative ion modes to cover a broad range of metabolites.

Data Analysis

The raw data would be processed using a suitable software package for peak picking, alignment, and normalization. Metabolite identification would be performed by comparing the mass-to-charge ratio (m/z) and retention times to a standard library. Statistical analysis, including t-tests and pathway analysis, would be conducted to identify significantly altered metabolites and metabolic pathways.

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Metabolite Extraction cluster_2 Analysis A Seed HCT116 cells B 24h Incubation A->B C Treatment with this compound, Vitamin D, or Vehicle B->C D Wash cells with PBS C->D E Add 80% Methanol D->E F Scrape and Centrifuge E->F G Collect and Dry Supernatant F->G H Reconstitute Metabolites G->H I LC-MS/MS Analysis H->I J Data Processing and Metabolite Identification I->J K Statistical and Pathway Analysis J->K G Psiguadial_D This compound Cell_Membrane Cell Membrane Psiguadial_D->Cell_Membrane ROS Increased ROS Cell_Membrane->ROS (Internalization) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis GSH_Depletion->Apoptosis Mitochondrial_Damage->Apoptosis G cluster_0 Cytoplasm Vitamin_D Vitamin D (Calcitriol) VDR Vitamin D Receptor (VDR) Vitamin_D->VDR Nucleus Nucleus VDR->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Metabolic_Modulation Metabolic Modulation Gene_Expression->Metabolic_Modulation Anti_Proliferation Anti-Proliferation Gene_Expression->Anti_Proliferation Apoptosis Pro-Apoptosis Gene_Expression->Apoptosis

References

Safety Operating Guide

Proper Disposal of Psiguadial D: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Proper management and disposal of Psiguadial D, a terpenoid with potent biological activity, are critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general safety protocols for hazardous chemicals.

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on the known cytotoxic properties of the compound and the general handling guidelines for hazardous and cytotoxic chemicals, including other terpenoids used in research. This compound should be treated as a potent, hazardous compound.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A disposable or dedicated lab coat is required.

  • Respiratory Protection: If there is a risk of aerosol generation and work is not performed in a fume hood, a respirator may be necessary.

Step-by-Step Disposal Protocol for this compound Waste

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • All materials that come into contact with this compound, including contaminated PPE (gloves, disposable lab coats), bench paper, pipette tips, and empty vials, must be disposed of as hazardous cytotoxic waste.

  • Use designated, leak-proof, and clearly labeled hazardous waste containers. For cytotoxic waste, these are often color-coded, typically purple.

2. Solid Waste Disposal:

  • Collect all solid waste contaminated with this compound in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

  • This includes unused solid this compound, contaminated lab supplies, and any absorbent material used for spill cleanup.

  • The container must be clearly labeled as "Hazardous Waste: Cytotoxic" and should also list "this compound".

3. Liquid Waste Disposal:

  • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

  • Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.

  • The container must be compatible with the solvents used.

  • Clearly label the container with "Hazardous Waste: Cytotoxic," list all chemical constituents including "this compound" and their approximate concentrations.

  • Never dispose of liquid waste containing this compound down the drain.

4. Sharps Disposal:

  • Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.

5. Decontamination:

  • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. Use a suitable decontamination solution as recommended by your institution's EHS for cytotoxic compounds.

6. Waste Storage and Pickup:

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure containers are tightly sealed when not in use.

  • Follow your institution's procedures for requesting hazardous waste pickup. Do not allow waste to accumulate beyond the established time limits.

Quantitative Data for Waste Management

Waste Accumulation ParameterGuideline
Maximum Volume in SAA 55 gallons of hazardous waste or 1 quart of acutely toxic waste.
Maximum Storage Time in SAA Typically up to 12 months, provided accumulation limits are not exceeded.
Container Fullness for Pickup Request pickup when containers are approximately 75% full.

Experimental Protocols Referenced

The disposal procedures outlined are derived from standard laboratory safety protocols for handling potent, cytotoxic, and research-grade chemical compounds. These are based on guidelines from regulatory bodies and best practices for chemical hygiene.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Experimentation B Solid Waste (e.g., PPE, vials) A->B C Liquid Waste (e.g., solutions, solvents) A->C D Sharps Waste (e.g., needles, scalpels) A->D E Purple-Lidded Cytotoxic Solid Waste Container B->E F Labeled Cytotoxic Liquid Waste Container C->F G Cytotoxic Sharps Container D->G H Seal and Secure Waste Containers E->H F->H G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Request Hazardous Waste Pickup from EHS I->J K Transport by Certified Personnel J->K L Incineration at a Licensed Facility K->L

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Psiguadial D

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Psiguadial D in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, these guidelines are based on its classification as a meroterpenoid and its known cytotoxic properties.[1] It is imperative to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is the minimum requirement, and additional protection may be necessary based on the specific experimental conditions.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile gloves.To provide a robust barrier against skin contact with a potentially cytotoxic compound.
Eye Protection Chemical splash goggles or a full-face shield.To protect the eyes from splashes and aerosols.
Body Protection A fully buttoned lab coat with tight cuffs. Consider a disposable gown for larger quantities.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors.To prevent inhalation of airborne particles or aerosols, especially when handling the powdered form or creating solutions.
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from spills.

Operational Plan: Handling and Disposal

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

2.1. Preparation and Weighing

  • Location : All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing : Use a dedicated and calibrated analytical balance inside the fume hood. Use anti-static weighing paper or a tared container.

  • Aliquotting : If preparing stock solutions, do so immediately after weighing within the fume hood.

2.2. Dissolving and Solution Handling

  • Solvent Selection : Refer to experimental protocols for the appropriate solvent. Ensure the chosen solvent is compatible with the experimental setup and subsequent disposal methods.

  • Procedure : Add the solvent to the weighed this compound slowly to avoid splashing. Cap the container securely before vortexing or sonicating to dissolve.

  • Labeling : Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

2.3. Experimental Use

  • Containment : All experiments involving this compound should be performed in a designated area, with surfaces covered with absorbent, disposable bench liners.

  • Transfers : Use positive displacement pipettes or dedicated tips to handle solutions of this compound to prevent aerosol generation.

  • Incubation : If experiments require incubation, use sealed containers to prevent volatilization.

2.4. Decontamination and Waste Disposal

  • Decontamination : All non-disposable equipment that comes into contact with this compound must be decontaminated. A common method is to rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Solid Waste : All disposable items contaminated with this compound (e.g., gloves, pipette tips, bench liners) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing this compound, including experimental media and decontamination rinses, must be collected in a labeled, leak-proof hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Below is a diagram illustrating the general workflow for handling and disposing of this compound.

G General Handling and Disposal Workflow for this compound A Preparation (in fume hood) B Weighing (in fume hood) A->B C Solution Preparation (in fume hood) B->C D Experimental Use C->D E Decontamination of Equipment D->E F Solid Waste Collection D->F G Liquid Waste Collection D->G E->G H EHS Disposal F->H G->H

Caption: General workflow for handling and disposal of this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

3.1. Immediate Actions

  • Alert Others : Immediately alert all personnel in the vicinity of the spill.

  • Evacuate : If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources if a flammable solvent was used).

3.2. Spill Cleanup Procedure

  • Small Spills (liquid < 50 mL, solid < 1 g) :

    • Ensure appropriate PPE is worn.

    • Contain the spill by covering it with an absorbent material from a chemical spill kit.

    • For liquid spills, gently apply absorbent pads, working from the outside in.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads.

    • Place all contaminated materials into a designated hazardous waste bag.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Large Spills (liquid > 50 mL, solid > 1 g) :

    • Evacuate the laboratory and close the doors.

    • Prevent others from entering the area.

    • Contact the institution's EHS office or emergency response team immediately.

    • Provide them with as much information as possible, including the name of the compound, the solvent, the quantity spilled, and the location.

The following diagram outlines the logical steps to take in the event of a this compound spill.

G This compound Spill Response Workflow Spill Spill Occurs Alert Alert Others in the Area Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<50mL liquid or <1g solid) Assess->SmallSpill Small LargeSpill Large Spill (>50mL liquid or >1g solid) Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area LargeSpill->Evacuate ContactEHS Contact EHS/Emergency Response Evacuate->ContactEHS Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Contaminated Materials Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Caption: Logical workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.